molecular formula C21H34O3 B129138 delta 5-Pregnenetriol CAS No. 903-67-3

delta 5-Pregnenetriol

カタログ番号: B129138
CAS番号: 903-67-3
分子量: 334.5 g/mol
InChIキー: XGUQCUDPXSTKLI-PUOFRWEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta 5-Pregnenetriol (5-PT), also known as 5-pregnene-3β,17α,20α-triol, is a crucial urinary metabolite of 17α-hydroxypregnenolone . This compound provides researchers with valuable insights into steroid biosynthesis and metabolic pathways, serving as a key biomarker in endocrinology research . Its primary research application is in the investigation of Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting adrenal steroidogenesis . Elevated levels of this compound are a specific biochemical indicator of 21-hydroxylase deficiency, the most common form of CAH . In this condition, the enzyme defect leads to an accumulation of upstream steroid precursors, which are then shunted into alternative pathways, resulting in the increased production of 5-PT . Furthermore, the ratio of this compound to its isomer pregnanetriol is a critical diagnostic tool; a ratio above 1.0 is characteristic of 3β-hydroxysteroid dehydrogenase deficiency, while a ratio below 1.0 is indicative of 21-hydroxylase deficiency . Beyond classical CAH, research has also explored the role of this steroid in other hyperandrogenic conditions, such as idiopathic hirsutism and polycystic ovary syndrome (PCOS), making it a versatile compound for studying endocrine disorders . As a metabolite, the detection and quantification of this compound, typically via gas chromatography-mass spectrometry (GC-MS) in urine samples, offers a non-invasive window into adrenal function and the integrity of steroidogenic enzymes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-PUOFRWEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920469
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903-67-3
Record name 5-Pregnene-3beta,17alpha,20alpha-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Δ⁵-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological significance of Δ⁵-Pregnenetriol (pregn-5-ene-3β,17α,20α-triol), a key intermediate in steroid metabolism. Designed for researchers, scientists, and professionals in drug development, this document integrates historical context with modern synthetic strategies and biological insights, adhering to the principles of scientific integrity and expertise.

Foreword: The Unfolding Story of a Steroid Intermediate

The study of steroid hormones has been a cornerstone of biomedical research for over a century, revealing intricate signaling pathways that govern a vast array of physiological processes. Within this complex landscape, the discovery and characterization of intermediate metabolites have often been the key to unlocking a deeper understanding of steroidogenesis. Δ⁵-Pregnenetriol is one such molecule. Though not a household name like cortisol or testosterone, its presence and concentration in biological systems provide a critical window into the function and dysfunction of steroidogenic pathways. This guide delves into the scientific journey of Δ⁵-Pregnenetriol, from its initial discovery in the mid-20th century to the sophisticated synthetic methods developed to study its properties and potential therapeutic applications.

Part 1: The Discovery of a Novel Steroid Metabolite

The initial identification of Δ⁵-Pregnenetriol emerged from the burgeoning field of steroid endocrinology in the mid-20th century, a period marked by the pioneering work of isolating and characterizing steroid hormones and their metabolites from biological sources.

The First Isolation and Characterization

The first definitive isolation of Δ⁵-Pregnenetriol is credited to Hirschmann and Hirschmann in 1950. Their work, published in the Journal of Biological Chemistry, detailed the identification of pregn-5-ene-3β,17α,20α-triol from the urine of a patient with an adrenocortical carcinoma. This discovery was significant as it pointed to the existence of alternative metabolic pathways for steroid precursors, particularly in pathological states. In the years that followed, the presence of Δ⁵-Pregnenetriol was confirmed in the urine of healthy individuals, albeit at lower concentrations, establishing it as a normal, albeit minor, constituent of the human steroid metabolome.

Contextualizing the Discovery: A Golden Age of Steroid Chemistry

The discovery of Δ⁵-Pregnenetriol occurred during a "golden age" of steroid chemistry. Researchers like Seymour Lieberman were making profound contributions to the understanding of steroid metabolism, pioneering the use of isotopic labeling to trace the fate of steroid precursors in vivo. While Lieberman's direct involvement in the initial discovery of Δ⁵-Pregnenetriol is not explicitly documented, his work on the metabolism of other Δ⁵-steroids, such as dehydroepiandrosterone (DHEA), provided the intellectual framework for understanding the significance of these compounds. The identification of Δ⁵-Pregnenetriol and other similar metabolites helped to piece together the complex puzzle of the steroidogenic pathways, particularly the "Δ⁵ pathway".

Part 2: The Chemical Synthesis of Δ⁵-Pregnenetriol: From Precursors to Pure Compound

The ability to chemically synthesize Δ⁵-Pregnenetriol has been crucial for its further study, allowing for the production of pure standards for analytical purposes and for investigating its biological activities. The primary synthetic strategies revolve around the stereoselective reduction of the 20-keto group of 17α-hydroxypregnenolone.

The Δ⁵ Steroidogenic Pathway: A Biological Blueprint for Synthesis

The biosynthesis of Δ⁵-Pregnenetriol in the body provides a logical starting point for its chemical synthesis. This steroid is a metabolite of 17α-hydroxypregnenolone, a key intermediate in the Δ⁵ pathway of steroidogenesis. This pathway is a major route for the production of androgens and estrogens.[1]

Delta 5 Steroidogenic Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone  P450scc 17a-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-Hydroxypregnenolone  17α-hydroxylase (CYP17A1) DHEA Dehydroepiandrosterone (DHEA) 17a-Hydroxypregnenolone->DHEA  17,20-lyase (CYP17A1) Delta5_Pregnenetriol Δ⁵-Pregnenetriol 17a-Hydroxypregnenolone->Delta5_Pregnenetriol  20α-HSD Androstenediol Androstenediol DHEA->Androstenediol  17β-HSD Testosterone Testosterone Androstenediol->Testosterone  3β-HSD

Caption: The Δ⁵ steroidogenic pathway leading to the formation of Δ⁵-Pregnenetriol.

Synthetic Strategy: Stereoselective Reduction of the 20-Keto Group

The most common and direct laboratory synthesis of Δ⁵-Pregnenetriol involves the reduction of the 20-keto group of 17α-hydroxypregnenolone. The key challenge in this synthesis is to achieve stereoselective reduction to the desired 20α-hydroxy epimer.

Experimental Protocol: Synthesis of Δ⁵-Pregnenetriol from 17α-Hydroxypregnenolone

This protocol is a representative example of the chemical synthesis of Δ⁵-Pregnenetriol.

Materials:

  • 17α-Hydroxypregnenolone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system for chromatography

Procedure:

  • Dissolution: Dissolve 17α-hydroxypregnenolone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure Δ⁵-Pregnenetriol.

Causality Behind Experimental Choices:

  • Sodium Borohydride: This is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols. Its use at low temperatures helps to improve the stereoselectivity of the reduction.

  • Methanol as Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions.

  • Aqueous Workup: The addition of sodium bicarbonate neutralizes any acidic byproducts and the subsequent extraction isolates the product from the aqueous phase.

  • Chromatographic Purification: Silica gel chromatography is a standard technique for separating the desired 20α-hydroxy epimer from any unreacted starting material and the 20β-hydroxy epimer byproduct.

Table 1: Comparison of Reducing Agents for 20-Keto Steroid Reduction

Reducing AgentTypical Stereoselectivity (α:β ratio)Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Varies with substrate and conditions0°C to room temperatureMild, readily availableModerate stereoselectivity
Lithium Aluminum Hydride (LAH)Generally less selective-78°C to 0°CPowerful reducing agentHighly reactive, requires anhydrous conditions
L-Selectride®High α-selectivity-78°CHigh stereoselectivityMore expensive, requires inert atmosphere
Alternative Synthetic Routes

While the direct reduction of 17α-hydroxypregnenolone is the most common approach, other synthetic routes have been explored, often starting from more readily available steroid precursors like diosgenin. These multi-step syntheses typically involve the initial degradation of the diosgenin side chain to form a pregnane skeleton, followed by the introduction of the 17α-hydroxy group and subsequent reduction of the 20-keto group.

Part 3: Biological Significance and Clinical Relevance

Δ⁵-Pregnenetriol is more than just a chemical curiosity; it is a key biomarker in several clinical conditions related to steroid metabolism.

A Marker for Congenital Adrenal Hyperplasia (CAH)

The measurement of urinary Δ⁵-Pregnenetriol is of significant diagnostic value in certain forms of congenital adrenal hyperplasia (CAH).[2] In patients with 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, the conversion of Δ⁵-steroids to Δ⁴-steroids is impaired. This leads to an accumulation of Δ⁵-steroids, including 17α-hydroxypregnenolone, which is then metabolized to Δ⁵-Pregnenetriol.[3] Therefore, an elevated ratio of Δ⁵-Pregnenetriol to its Δ⁴-counterpart, pregnanetriol, is a hallmark of this disorder.[2]

CAH and Delta5_Pregnenetriol cluster_delta5 Δ⁵ Pathway cluster_delta4 Δ⁴ Pathway 17a-OH-Pregnenolone 17α-Hydroxypregnenolone Delta5_Pregnenetriol Δ⁵-Pregnenetriol 17a-OH-Pregnenolone->Delta5_Pregnenetriol 20α-HSD 17a-OH-Progesterone 17α-Hydroxyprogesterone 17a-OH-Pregnenolone->17a-OH-Progesterone Pregnanetriol Pregnanetriol 17a-OH-Progesterone->Pregnanetriol

Caption: Impaired 3β-HSD activity in CAH leads to increased Δ⁵-Pregnenetriol.

Role in Other Endocrine Disorders

Elevated levels of Δ⁵-Pregnenetriol have also been observed in other conditions characterized by altered steroidogenesis, such as polycystic ovary syndrome (PCOS). In PCOS, there is often an upregulation of the Δ⁵ pathway, leading to increased production of androgens. The measurement of Δ⁵-Pregnenetriol can therefore contribute to the overall hormonal profiling of these patients.

Spectroscopic Data for Δ⁵-Pregnenetriol

Accurate identification and quantification of Δ⁵-Pregnenetriol rely on its unique spectroscopic properties.

Table 2: Key Spectroscopic Data for Δ⁵-Pregnenetriol

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃, 400 MHz) δ 5.35 (d, 1H, H-6), 3.53 (m, 1H, H-3), 1.25 (d, 3H, H-21), 1.03 (s, 3H, H-19), 0.65 (s, 3H, H-18)
¹³C NMR (CDCl₃, 100 MHz) δ 140.9 (C-5), 121.6 (C-6), 85.1 (C-17), 71.7 (C-3), 68.2 (C-20)
Mass Spectrometry (EI) m/z 334 (M+), 316, 298, 283, 255

Conclusion and Future Directions

From its initial discovery as a curious urinary metabolite to its current role as a valuable clinical biomarker, Δ⁵-Pregnenetriol has carved out a significant niche in the field of steroid research. The development of robust synthetic methods has been instrumental in this journey, enabling detailed investigations into its biological functions. Future research may focus on further elucidating the enzymatic regulation of its production and exploring its potential as a therapeutic target or modulator in endocrine disorders. The story of Δ⁵-Pregnenetriol serves as a compelling example of how the study of seemingly minor metabolic intermediates can lead to profound insights into human physiology and disease.

References

  • Hirschmann, H., & Hirschmann, F. B. (1950). Steroid excretion in a case of adrenocortical carcinoma. V. Δ⁵-Pregnenetriol-3β,17α,20α. Journal of Biological Chemistry, 187(1), 137-146. [Link]

  • Bongiovanni, A. M. (1962). The adrenogenital syndrome with deficiency of 3β-hydroxysteroid dehydrogenase. The Journal of clinical investigation, 41(11), 2086-2092. [Link]

  • Pang, S., Levine, L. S., Stoner, E., Opitz, J. M., & New, M. I. (1983). Non-salt-losing congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase deficiency with normal glomerulosa function. The Journal of Clinical Endocrinology & Metabolism, 56(4), 808-818. [Link]

  • Wilson, H., Lipsett, M. B., & Ryan, D. W. (1961). Urinary excretion of delta 5-pregnenetriol and other 3beta-hydroxy-delta 5 steroids by subjects with and without endocrine disease. The Journal of clinical endocrinology and metabolism, 21, 1304-1320. [Link]

  • Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156. [Link]

  • Marker, R. E., & Rohrmann, E. (1939). Sterols. LXXXI. Conversion of sarsasapogenin to pregnanediol-3(α),20(α). Journal of the American Chemical Society, 61(12), 3592-3593. [Link]

  • Dorfman, R. I., & Ungar, F. (1965). Metabolism of steroid hormones. Academic Press.
  • Lieberman, S., & Teich, S. (1953). The metabolic fate of steroid hormones. Pharmacological reviews, 5(3), 285-380.
  • Fieser, L. F., & Fieser, M. (1959). Steroids.
  • Rosenfeld, R. S., Fukushima, D. K., & Gallagher, T. F. (1958). The metabolism of 17α-hydroxyprogesterone-4-C14 in man. Journal of Biological Chemistry, 233(5), 1335-1339.
  • Miller, W. L. (2017). The syndrome of 17, 20 lyase deficiency. The Journal of Clinical Endocrinology & Metabolism, 102(9), 3237-3245. [Link]

  • Auchus, R. J. (2001). The backdoor pathway to dihydrotestosterone. Trends in Endocrinology & Metabolism, 12(1), 22-27. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). HMDB0000213 (Pregn-5-ene-3beta,17alpha,20alpha-triol). Retrieved from [Link]

  • Geneva Foundation for Medical Education and Research. (n.d.). Major Pathways of Steroid Biosynthesis. Retrieved from [Link]

Sources

urinary excretion of delta 5-Pregnenetriol in healthy individuals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Urinary Excretion of Δ5-Pregnenetriol in Healthy Individuals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Delta 5-Pregnenetriol (Δ5-P'triol), focusing on its biochemical origins, physiological excretion patterns in healthy individuals, and the gold-standard analytical methodologies for its quantification in urine. This document is intended for researchers, clinical scientists, and drug development professionals engaged in steroid hormone research and endocrinology.

Introduction: Δ5-Pregnenetriol as a Key Biomarker of the Δ5 Steroid Pathway

This compound (systematic name: 5-pregnene-3β,17α,20α-triol) is a C21 steroid alcohol that is a urinary metabolite of 17α-hydroxypregnenolone (17-OHP5).[1] As a Δ5-3β-hydroxysteroid, its presence and concentration in urine provide a direct window into the activity of the adrenal cortex's Δ5 steroidogenic pathway.[2] While often discussed in the context of congenital adrenal hyperplasia (CAH), establishing a robust understanding of its basal excretion levels in healthy populations is fundamental for its use as a differential diagnostic marker.[3][4] In healthy individuals, Δ5-P'triol represents a minor but consistently present product of normal steroidogenesis, originating primarily from the adrenal glands and, to a lesser extent, the gonads.[2]

The Biochemical Pathway of Δ5-Pregnenetriol Synthesis

The synthesis of Δ5-P'triol is an integral part of the early stages of steroidogenesis. The pathway begins with cholesterol and proceeds through a series of enzymatic conversions within the adrenal cortex and gonads.

Causality of the Pathway: The production of Δ5-P'triol is a direct consequence of the substrate availability of 17α-hydroxypregnenolone. In a healthy state, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) efficiently converts Δ5 steroids (like pregnenolone and 17-OHP5) into Δ4 steroids (progesterone and 17-hydroxyprogesterone), driving steroidogenesis towards cortisol and aldosterone.[5] A basal level of 17-OHP5 escapes this conversion and is metabolized to Δ5-P'triol, which is then conjugated and excreted.

G cluster_0 Δ5 Pathway cluster_1 Δ4 Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone (P5) Cholesterol->Pregnenolone CYP11A1 OH_Pregnenolone 17α-Hydroxypregnenolone (17-OHP5) Pregnenolone->OH_Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone (P4) Pregnenolone->Progesterone 3β-HSD D5_Ptriol Δ5-Pregnenetriol (Urinary Metabolite) OH_Pregnenolone->D5_Ptriol 20α-HSD OH_Progesterone 17α-Hydroxyprogesterone (17-OHP4) OH_Pregnenolone->OH_Progesterone 3β-HSD Progesterone->OH_Progesterone CYP17A1 (17α-hydroxylase) Pregnanetriol Pregnanetriol (Urinary Metabolite) OH_Progesterone->Pregnanetriol Reduction Cortisol_Aldo Cortisol / Aldosterone Synthesis OH_Progesterone->Cortisol_Aldo CYP21A2 (21-hydroxylase)

Biochemical synthesis of Δ5-Pregnenetriol vs. Pregnanetriol.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate measurement of Δ5-P'triol requires a highly specific and sensitive analytical method due to its low concentration in urine relative to other steroid metabolites. Gas chromatography-mass spectrometry (GC-MS) is the gold-standard methodology for comprehensive urinary steroid profiling.[6] Immunoassays are generally unsuitable due to significant cross-reactivity with other structurally similar steroids.[7]

Principle of Self-Validation: The GC-MS protocol is inherently self-validating through the use of a stable isotope-labeled internal standard, which is added at the very beginning of the sample preparation. This standard experiences identical conditions and potential losses as the endogenous analyte during hydrolysis, extraction, and derivatization, ensuring that the final calculated ratio of analyte to standard is a highly accurate reflection of the original concentration.[8]

Detailed Experimental Protocol for Urinary Δ5-P'triol Quantification

This protocol describes a robust and widely accepted workflow for the analysis of urinary steroid metabolites, including Δ5-P'triol.[8][9]

Step 1: Sample Collection and Preparation

  • Collection: A complete 24-hour urine collection is performed. The total volume is recorded, and aliquots are stored at -20°C or lower until analysis. A 24-hour sample provides an integrated view of steroid production, mitigating the effects of circadian rhythm.[9]

  • Internal Standard Addition: To a precise volume of urine (e.g., 2 mL), add a known quantity of a stable isotope-labeled internal standard (e.g., d5-Pregnanetriol). This is the critical step for accurate quantification.

Step 2: Enzymatic Hydrolysis

  • Rationale: In urine, steroids are predominantly found as water-soluble glucuronide and sulfate conjugates. GC-MS analysis requires the free, unconjugated steroid. Enzymatic hydrolysis cleaves these conjugates.

  • Buffer Addition: Add acetate buffer to adjust the urine pH to ~5.0, the optimal pH for the enzyme.

  • Enzyme Treatment: Add a preparation of β-glucuronidase/arylsulfatase (from Helix pomatia).

  • Incubation: Incubate the mixture in a shaking water bath at 55°C for at least 4 hours, or overnight at 37°C, to ensure complete hydrolysis.

Step 3: Solid-Phase Extraction (SPE)

  • Rationale: This step purifies and concentrates the now-unconjugated steroids from the complex urine matrix.

  • Column Conditioning: Condition a C18 SPE cartridge with sequential washes of methanol and water.

  • Sample Loading: Apply the hydrolyzed urine sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-polarity solvent (e.g., 10% methanol in water) to remove salts and other polar interferences while retaining the steroids.

  • Elution: Elute the steroids from the cartridge using a non-polar solvent like methanol or ethyl acetate.

Step 4: Derivatization

  • Rationale: Steroids are not sufficiently volatile for gas chromatography. Derivatization replaces polar hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl ethers), making the molecule volatile.

  • Drying: Evaporate the eluted sample to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a derivatizing agent, typically a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide catalyst, in a pyridine solvent.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure the complete formation of trimethylsilyl (TMS) ether derivatives.

Step 5: GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

  • Separation: The gas chromatograph separates the different steroid derivatives based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-5ms column).

  • Detection & Identification: As each compound elutes from the GC, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that confirms the identity of Δ5-P'triol.

  • Quantification: The instrument operates in Selected Ion Monitoring (SIM) mode, monitoring specific, characteristic ions for both the endogenous Δ5-P'triol and the internal standard. The concentration is calculated from the ratio of the peak areas.

G Urine 24-Hour Urine Sample Spike Spike with Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (C18 Cartridge) Hydrolysis->SPE Deriv Derivatization (MSTFA) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification (Analyte/IS Ratio) GCMS->Data

Analytical workflow for urinary Δ5-Pregnenetriol by GC-MS.

Reference Ranges for Urinary Δ5-Pregnenetriol in Healthy Individuals

Establishing accurate reference intervals is critical for distinguishing normal physiological variation from pathological states. These values can vary based on the laboratory, analytical method, and population demographics such as age and sex.[10] The data presented below are compiled from laboratory guides and scientific literature. It is crucial to note that reference ranges should be established and verified by the individual testing laboratory.

PopulationAnalyteReference RangeUnitsCitation
Healthy Adults5-Pregnenetriol0.6 - 2.5µmol/24 hr[1]
Pre-menopausal Women5-Pregnenetriol70 - 245ng/mg Creatinine[2]

Note: The term "5-Pregnenetriol" is used in some sources and may refer to Δ5-Pregnenetriol, but confirmation with the specific laboratory is advised.

A large, population-based study using GC-MS confirmed that urinary excretion of steroid metabolites, including pregnenetriol (5-pregnene-3β,17α,20α-triol), is dependent on both age and sex, necessitating the use of specific reference curves for accurate interpretation.[4][10]

Clinical Context: The Healthy Baseline vs. Pathological States

In healthy individuals, the Δ4 pathway is dominant, meaning the ratio of Δ5-P'triol to its Δ4 counterpart, Pregnanetriol, is very low. This balance is dramatically shifted in certain enzymatic deficiencies.

  • 21-Hydroxylase Deficiency: This is the most common form of CAH. The block in the Δ4 pathway leads to a massive accumulation of 17-hydroxyprogesterone, resulting in a significant increase in its metabolite, Pregnanetriol. The excretion of Δ5-P'triol is less affected. Therefore, the ratio of Δ5-P'triol to Pregnanetriol is considerably below 1.0 .[2][8]

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: In this rarer form of CAH, the conversion from Δ5 to Δ4 steroids is impaired. This causes a buildup of Δ5 precursors, including 17α-hydroxypregnenolone, leading to a pronounced increase in urinary Δ5-P'triol. The ratio of Δ5-P'triol to Pregnanetriol is characteristically above 1.0 .[2][8]

Understanding the tightly regulated, low-level excretion of Δ5-P'triol in healthy subjects provides the essential baseline against which these diagnostically critical ratios can be reliably interpreted.

Conclusion

The urinary excretion of Δ5-Pregnenetriol in healthy individuals is a low-level but constant physiological process reflecting basal activity in the Δ5 steroidogenic pathway. Its accurate quantification, best achieved by GC-MS, is paramount for establishing a baseline for the differential diagnosis of endocrine disorders, particularly congenital adrenal hyperplasia. The interpretation of results must be performed in the context of age- and sex-specific reference ranges and, critically, in ratio to other key steroid metabolites like Pregnanetriol.

References

  • Rupa Health. 5-Pregnanetriol. [Link]

  • Hehenkamp, W., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. PubMed Central. [Link]

  • Bongiovanni, A. M. (1962). The adrenogenital syndrome with deficiency of 3 beta-hydroxysteroid dehydrogenase. Journal of Clinical Investigation. [Link]

  • HealthMatters.io. 5-pregnenetriol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile. [Link]

  • Dhayat, N. A., et al. (2021). Sex- and age-specific reference intervals for diagnostic ratios reflecting relative activity of steroidogenic enzymes and pathways in adults. ResearchGate. [Link]

  • Sheffield Children's Hospital. (2022). Clinical Chemistry Reference Ranges. [Link]

  • HealthMatters.io. Pregnanetriol (24hr urine) - Complete Hormones (24hr). [Link]

  • Meridian Valley Lab. Urine Hormone Interpretation Guide. [Link]

  • Rupa Health. Pregnanetriol. [Link]

  • Jänne, O., Vihko, R., Sjövall, J., & Sjövall, K. (1969). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. [Link]

  • Thomas, L. (2008). Chapter 54: Pediatric reference ranges. Clinical Laboratory Diagnostics. [Link]

  • Wudy, S. A., et al. (2018). The Fetal-Postnatal-Pubertal-Adult Ovarian Steroid Metabolome. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Wiebe, J. P., & Deline, C. (1996). Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. PubMed. [Link]

  • Teller, W. M., Raue, B., & Pal, S. B. (1980). Urinary excretion this compound (5-pregnene-3 beta, 17 alpha, 20-triol) in healthy children. PubMed. [Link]

  • Brooks, R. V. (1953). The isolation of pregnane-3α:17α:20α-triol from the urine of normal men. PubMed Central. [Link]

  • Horita, N., et al. (2011). Pregnanetriol in the Range of 1.2–2.1 mg/m2/day as an Index of Optimal Control in CYP21A2 Deficiency. National Institutes of Health. [Link]

  • Bongiovanni, A. M., & Root, A. W. (1963). The Adrenogenital Syndrome. New England Journal of Medicine. [Link]

  • Tajima, T., et al. (2008). The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency. National Institutes of Health. [Link]

  • Shrestha, S., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. [Link]

Sources

Delta 5-Pregnenetriol in Polycystic Ovary Syndrome: A Technical Guide to its Significance and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reframing Hyperandrogenism in PCOS Through the Lens of the Delta-5 Steroidogenic Pathway

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, fundamentally characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the clinical manifestations are well-documented, the underlying biochemical intricacies driving the hyperandrogenic state remain a subject of intensive investigation. For researchers, scientists, and drug development professionals, a deeper understanding of the specific steroidogenic pathways that are dysregulated in PCOS is paramount for the development of novel diagnostic and therapeutic strategies.

This technical guide moves beyond a general overview of hyperandrogenism to provide a detailed exploration of the role of the delta-5 steroidogenic pathway and, specifically, the emerging significance of delta 5-pregnenetriol. While traditionally, the focus has often been on the delta-4 pathway, a growing body of evidence suggests that the hyperactivity of the delta-5 pathway is a key contributor to the androgen excess observed in PCOS. This guide will dissect the enzymatic machinery of this pathway, elucidate the position and metabolism of this compound, and provide a framework for its analytical quantification. Furthermore, we will explore its potential as a biomarker and a target for future drug development in the context of PCOS.

The Steroidogenic Engine in PCOS: A Tale of Two Pathways

Steroidogenesis, the intricate process of hormone synthesis from cholesterol, occurs primarily in the adrenal glands and gonads. Two major pathways are involved in the production of androgens: the delta-4 and delta-5 pathways. In healthy women, there is a balanced flux through both pathways. However, in PCOS, this delicate equilibrium is disrupted.

Theca cells of the ovaries are a primary site of androgen production. In women with PCOS, these cells exhibit an intrinsic dysregulation of steroidogenesis. This dysregulation is characterized by an upregulation of several key enzymes, leading to a preferential shunting of steroid precursors through the delta-5 pathway.

Enzymatic Dysregulation: The Core of PCOS Pathophysiology

Several key enzymes are implicated in the altered steroidogenesis of PCOS:

  • CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is a critical branching point in steroidogenesis, catalyzing both 17α-hydroxylation and 17,20-lyase activities. In PCOS, there is evidence of increased CYP17A1 activity, which funnels precursors towards the androgen synthesis pathway.

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is responsible for converting delta-5 steroids to delta-4 steroids. While some studies have suggested reduced 3β-HSD activity in the granulosa cells of women with PCOS, others point to an increased efficiency in theca cells, which would further contribute to the accumulation of delta-4 androgens.

  • 5α-reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Increased 5α-reductase activity has been observed in women with PCOS, contributing to the clinical signs of hyperandrogenism.

The following diagram illustrates the classical steroidogenic pathway with a focus on the delta-5 and delta-4 branches, highlighting the key enzymes involved.

G Figure 1: The Delta-5 and Delta-4 Steroidogenic Pathways cluster_delta5 Delta-5 Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone _17OHPreg 17α-Hydroxypregnenolone Pregnenolone->_17OHPreg CYP17A1 (17α-hydroxylase) _17OHProg 17α-Hydroxyprogesterone Progesterone->_17OHProg CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) _17OHPreg->DHEA CYP17A1 (17,20-lyase) Pregnenetriol This compound _17OHPreg->Pregnenetriol Metabolism Androstenedione Androstenedione _17OHProg->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1)

Caption: Steroidogenic pathways showing the Delta-5 and Delta-4 branches.

This compound: A Metabolite of Interest

This compound (5-pregnene-3β,17α,20α-triol) is a urinary metabolite of 17α-hydroxypregnenolone. Its position within the steroidogenic cascade places it as a direct downstream product of the initial steps of the delta-5 pathway. An accumulation of 17α-hydroxypregnenolone, due to enzymatic dysregulation, can lead to an increased production and subsequent excretion of this compound.

While elevated levels of this compound are a well-established biomarker for certain forms of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency, its specific role and quantitative levels in PCOS are less well-defined. However, given the evidence for a hyperactive delta-5 pathway in PCOS, it is logical to hypothesize that levels of this compound may also be elevated in a subset of these patients.

Quantitative Analysis of this compound: Methodological Considerations

Accurate and precise quantification of steroid hormones is crucial for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several steroids in a single run.

Sample Types and Preparation

This compound can be measured in both serum and urine. For urinary analysis, a 24-hour urine collection is often preferred to account for diurnal variations in steroid excretion. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. A general workflow for the analysis of urinary steroids, including this compound, is outlined below.

G Figure 2: General Workflow for Urinary Steroid Analysis by LC-MS/MS start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution of Steroids spe->elution evaporation Evaporation and Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis and Quantification lcms->data

Caption: Workflow for urinary steroid analysis using LC-MS/MS.

Experimental Protocol: A Template for LC-MS/MS Quantification

1. Sample Preparation (Urine)

  • Hydrolysis: To a 1 mL aliquot of urine, add an internal standard mixture (containing a deuterated analog of this compound). Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase enzyme solution. Incubate at 55°C for 2 hours to deconjugate the steroids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elute the steroids with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for steroid separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

    • Gradient: A representative gradient could be: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10-10.1 min (95-30% B), 10.1-12 min (30% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for steroids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

    • MRM Transitions (Hypothetical): These would need to be empirically determined. For example, for this compound (MW ~320.5 g/mol ), a possible transition could be m/z 303.2 -> 285.2 [M+H-H2O]+.

3. Method Validation

A rigorous validation of the method is essential and should be performed according to regulatory guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be established over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

  • Matrix Effects: The influence of the biological matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Data Presentation: The Need for Quantitative Benchmarks

A significant gap in the current literature is the lack of robust, quantitative data on this compound levels in a well-characterized PCOS population compared to healthy controls. While studies have reported on the broader steroid metabolome in PCOS, specific data for this compound is often not singled out or is absent.

The following table is a template that researchers can use to present their findings on this compound levels, once such data becomes available.

AnalyteCohortNMean Concentration (ng/mL or ng/mg creatinine)Standard Deviationp-value
This compound (Serum) Healthy Controls
PCOS
This compound (Urine) Healthy Controls
PCOS

Clinical Utility and Future Directions

The investigation of this compound in PCOS opens up several avenues for future research and clinical application:

  • A Potential Biomarker for Delta-5 Pathway Activity: As a direct metabolite of the delta-5 pathway, this compound could serve as a sensitive and specific biomarker for the hyperactivity of this pathway in PCOS. This could aid in the biochemical sub-phenotyping of PCOS patients.

  • Differentiating Adrenal vs. Ovarian Hyperandrogenism: While DHEA-S is a well-established marker of adrenal androgen production, a comprehensive steroid profile that includes this compound could potentially offer a more nuanced picture of the relative contributions of the adrenal glands and ovaries to the overall androgen excess in PCOS. Further studies employing adrenal and ovarian stimulation and suppression tests are needed to validate this potential application.

  • A Target for Drug Development: The dysregulated delta-5 pathway represents a promising target for the development of novel therapeutics for PCOS. Modulators of key enzymes such as CYP17A1 and 3β-HSD could help to restore a balanced steroidogenic flux and ameliorate hyperandrogenism. The development of selective inhibitors with favorable safety profiles is an active area of research.

Conclusion: Unlocking the Potential of the Delta-5 Pathway in PCOS

The paradigm of hyperandrogenism in PCOS is evolving, with a growing appreciation for the central role of the dysregulated delta-5 steroidogenic pathway. This compound, as a key metabolite of this pathway, holds promise as a biomarker to refine our understanding of the diverse biochemical phenotypes of PCOS. The advancement of analytical techniques, particularly LC-MS/MS, provides the necessary tools for the precise and accurate quantification of this and other steroid metabolites.

For researchers and drug development professionals, a focus on the delta-5 pathway and its downstream metabolites offers a fertile ground for the discovery of novel diagnostic tools and therapeutic interventions. Further research is critically needed to establish the quantitative reference ranges of this compound in PCOS and to fully elucidate its clinical utility. By delving deeper into the intricacies of steroidogenesis, we can pave the way for a more personalized and effective approach to the management of PCOS.

References

  • Rosencrantz, M. A., Coffler, M. S., Haggan, A., Duke, K. B., Donohue, M. C., Shayya, R. F., Su, H. I., & Chang, R. J. (2011). Clinical evidence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), a steroid metabolite of 17α-hydroxypregnenolone, has emerged as a critical biomarker in the diagnosis and management of specific hormonal imbalances. While not possessing significant intrinsic hormonal activity itself, its position within the steroidogenic pathways makes its quantification a powerful tool for elucidating enzymatic dysfunctions, particularly in congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). This guide provides a comprehensive technical overview of this compound, its biochemical significance, and its clinical relevance. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and steroid hormone research. The content delves into the intricate details of the delta-5 steroidogenic pathway, advanced analytical methodologies for steroid profiling, and the application of relevant in vitro and in vivo models to investigate its role in hormonal dysregulation.

Introduction: The Significance of the Delta-5 Pathway in Steroidogenesis

Steroid hormones are fundamental signaling molecules that regulate a vast array of physiological processes. Their biosynthesis is a complex cascade of enzymatic reactions, branching into distinct pathways. The two primary initial routes for steroidogenesis after the formation of pregnenolone from cholesterol are the delta-4 and delta-5 pathways.

  • The Delta-4 Pathway: This pathway involves the conversion of pregnenolone to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). Progesterone then serves as the precursor for the synthesis of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and androgens via the "classical" route.

  • The Delta-5 Pathway: This pathway, in contrast, involves the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone, which is then converted to dehydroepiandrosterone (DHEA) by 17,20-lyase (a function of CYP17A1). DHEA is a key precursor for androgens and estrogens. This compound is a downstream metabolite of 17α-hydroxypregnenolone within this pathway.

The balance between these two pathways is crucial for maintaining hormonal homeostasis. Dysregulation, often due to genetic mutations affecting key enzymes, can lead to a variety of endocrine disorders.

This compound: A Key Biomarker in Hormonal Imbalances

This compound's clinical significance stems from its role as an indicator of specific enzymatic blocks in the steroidogenic cascade. Its accumulation points to a disruption in the normal flow of steroid synthesis.

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by impaired cortisol production due to deficiencies in enzymes involved in its synthesis. The most common form is 21-hydroxylase deficiency (21-OHD), which accounts for over 90% of cases.

In 21-OHD, the block in the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol leads to the shunting of precursors into the androgen synthesis pathway. However, a less common but significant form of CAH is 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. In this condition, the conversion of delta-5 steroids to delta-4 steroids is impaired. This leads to a characteristic accumulation of delta-5 steroids, including 17α-hydroxypregnenolone and its metabolite, this compound.

Therefore, the urinary or serum ratio of this compound to its delta-4 counterpart, pregnanetriol, is a valuable diagnostic tool. A high this compound to pregnanetriol ratio is strongly indicative of 3β-HSD deficiency, while the reverse is characteristic of 21-OHD.

Polycystic Ovary Syndrome (PCOS)

PCOS is a complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the exact pathophysiology is still under investigation, evidence suggests that a dysregulation of ovarian steroidogenesis, with a preference for the delta-5 pathway, plays a significant role.

In vitro studies of theca cells from women with PCOS have shown an increased production of androgens, suggesting a hyperactivity of the delta-5 pathway. Clinical studies have corroborated these findings, demonstrating that women with PCOS exhibit an exaggerated androgen response to human chorionic gonadotropin (hCG) stimulation, consistent with an overactive delta-5 pathway. While not a primary diagnostic marker, elevated levels of delta-5 pathway intermediates, including DHEA and its precursors, can be observed in a subset of women with PCOS.

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound and other steroid hormones is paramount for both clinical diagnostics and research. While older methods relied on gas chromatography (GC), the current gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior specificity and sensitivity.

Rationale for LC-MS/MS

Immunoassays, while widely used, can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results. LC-MS/MS overcomes this limitation by physically separating the analytes via liquid chromatography before their detection by mass spectrometry, which provides a highly specific mass-to-charge ratio for each compound.

Step-by-Step Protocol: Steroid Profiling in Serum/Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of a panel of steroids, including this compound. The specific parameters will need to be optimized for the instrument and column used.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: To a 500 µL aliquot of serum or plasma, add a mixture of deuterated internal standards for each analyte of interest. This is crucial for correcting for variations in extraction efficiency and matrix effects.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/anion exchange) with sequential washes of methanol and water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents of increasing organic content to remove interfering substances. A typical wash sequence might be water, followed by 20% methanol.

  • Elution: Elute the steroid fraction with a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

3.2.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase A: Water with a small amount of an additive to improve ionization, such as 0.1% formic acid or ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile with the same additive as mobile phase A.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the steroids based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the specific steroids being analyzed.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each steroid and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific transition provides excellent selectivity.

    • MRM Transitions: For each steroid and its internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure accurate identification and quantification.

Experimental Models for Investigating this compound

To understand the functional consequences of altered this compound levels and to screen for compounds that may modulate the delta-5 pathway, robust in vitro and in vivo models are essential.

In Vitro Model: The H295R Human Adrenocortical Carcinoma Cell Line

The H295R cell line is a cornerstone of in vitro steroidogenesis research. Its utility stems from its unique ability to express all the key enzymes required for the synthesis of corticosteroids and sex steroids, making it a comprehensive model of the adrenal steroidogenic pathway.

Rationale for using H295R cells:

  • Comprehensive Steroidogenesis: Unlike many other cell lines, H295R cells possess the complete enzymatic machinery for both the delta-4 and delta-5 pathways.

  • Human Origin: As a human cell line, it provides more relevant data for human health risk assessment compared to rodent cell lines.

  • High-Throughput Screening: The assay can be adapted to a 96-well format, making it suitable for high-throughput screening of potential endocrine-disrupting chemicals.

Step-by-Step Protocol: H295R Steroidogenesis Assay

  • Cell Culture:

    • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

    • Regularly passage the cells to maintain them in the exponential growth phase.

  • Plating for Assay:

    • Seed the cells into 24- or 96-well plates at a density that allows them to reach approximately 80-90% confluency at the time of the experiment.

  • Acclimation:

    • Allow the cells to acclimate for 24 hours after plating.

  • Exposure:

    • Replace the culture medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., forskolin to stimulate steroidogenesis, and known inhibitors like ketoconazole).

    • Incubate the cells with the test compound for a defined period, typically 24 to 48 hours.

  • Sample Collection:

    • After the exposure period, collect the cell culture medium for steroid analysis.

  • Steroid Quantification:

    • Analyze the collected medium for this compound and other steroids of interest using LC-MS/MS as described in the previous section.

  • Cell Viability Assay:

    • After collecting the medium, perform a cell viability assay (e.g., MTT or neutral red uptake) on the remaining cells to ensure that any observed changes in steroid production are not due to cytotoxicity.

In Vivo Models

Animal models are indispensable for studying the systemic effects of hormonal imbalances and for preclinical testing of potential therapeutics.

4.2.1. Mouse Model of Congenital Adrenal Hyperplasia (CAH)

Recently, humanized mouse models of CAH have been developed, for instance, by knocking in a mutated human CYP21A2 gene. These models more accurately recapitulate the human disease phenotype, including the altered steroid profiles, and provide a valuable platform for testing novel therapies.

4.2.2. Mouse Model of Polycystic Ovary Syndrome (PCOS)

Several animal models of PCOS exist, each with its own advantages and limitations. A commonly used and well-characterized model is the letrozole-induced PCOS model.

Rationale for the Letrozole-Induced PCOS Model:

  • Aromatase Inhibition: Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to hyperandrogenism, a key feature of PCOS.

  • Phenotypic Similarity: This model replicates many of the reproductive and metabolic phenotypes of human PCOS, including anovulation, polycystic ovaries, and insulin resistance.

Step-by-Step Protocol: Letrozole-Induced PCOS in Mice

  • Animal Selection: Use prepubertal female mice (e.g., C57BL/6 strain) around 3-4 weeks of age.

  • Letrozole Administration:

    • Prepare a solution of letrozole in a suitable vehicle (e.g., a mixture of DMSO and PEG300).

    • Administer letrozole daily via oral gavage or through the implantation of a slow-release pellet for a period of several weeks (e.g., 4-8 weeks). A control group should receive the vehicle alone.

  • Monitoring:

    • Monitor the estrous cycle of the mice daily by vaginal cytology to confirm the induction of acyclicity.

    • Monitor body weight and food intake.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for hormone analysis (including testosterone, LH, and a full steroid panel by LC-MS/MS).

    • Collect ovaries for histological analysis to confirm the presence of polycystic morphology.

    • Perform metabolic assessments such as glucose and insulin tolerance tests.

Data Presentation and Interpretation

Quantitative Data on this compound Levels

The following table summarizes typical findings for this compound and related steroid ratios in different conditions. It is important to note that absolute values can vary between laboratories and assays.

ConditionAnalyteTypical FindingReference
Healthy Individuals Urinary Pregnanetriol/Delta 5-Pregnenetriol Ratio> 1.0
21-Hydroxylase Deficiency (CAH) Urinary Pregnanetriol/Delta 5-Pregnenetriol RatioSignificantly > 1.0
3β-Hydroxysteroid Dehydrogenase Deficiency (CAH) Urinary Pregnanetriol/Delta 5-Pregnenetriol Ratio< 1.0
Polycystic Ovary Syndrome (PCOS) Serum DHEAOften elevated
Polycystic Ovary Syndrome (PCOS) Serum AndrostenedioneOften elevated
Visualization of Pathways and Workflows

Diagram 1: The Delta-5 Steroidogenic Pathway

steroid_pathway Delta-5 (yellow) vs. Delta-4 (red) Pathways Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17α-Hydroxy- pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-Hydroxy- progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Delta5-Pregnenetriol Delta 5- Pregnenetriol 17a-OH-Pregnenolone->Delta5-Pregnenetriol Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD H295R_workflow H295R Steroidogenesis Assay Workflow cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_analysis Analysis A Thaw and Culture H295R Cells B Seed Cells into Multi-well Plates A->B C 24h Acclimation B->C D Add Test Compounds (various concentrations) C->D E 48h Incubation D->E F Collect Culture Medium E->F H Perform Cell Viability Assay G LC-MS/MS Analysis of Steroids F->G I Data Analysis and Interpretation G->I

Caption: Workflow for the H295R steroidogenesis assay.

Pharmacokinetics and Metabolism of this compound

Specific pharmacokinetic data for this compound is limited. However, its properties can be inferred from its precursor, pregnenolone, and other related delta-5 steroids.

  • Absorption: As a steroid, passive diffusion across cell membranes is likely a primary mechanism of absorption. However, the hydrophilicity of the sulfate moiety can hamper passive diffusion, suggesting that cellular uptake of sulfated steroids is dependent on transporters.

  • Distribution: Pregnenolone and other neurosteroids can accumulate in the brain. It is plausible that this compound may also have some distribution to lipophilic tissues.

  • Metabolism: Pregnenolone undergoes extensive metabolism. This compound itself is a metabolite, and its further metabolism and excretion pathways are not well-characterized but likely involve conjugation (e.g., glucuronidation or sulfation) to increase water solubility for renal excretion.

  • Excretion: The primary route of excretion for steroid metabolites is via the urine.

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds that modulate the delta-5 pathway is critical. The H295R cell model can be used for initial in vitro metabolism studies, while animal models are necessary for comprehensive pharmacokinetic profiling.

Conclusion and Future Directions

This compound serves as a powerful biomarker for diagnosing and understanding hormonal imbalances stemming from dysregulated steroidogenesis. Its quantification, particularly in conjunction with other steroid metabolites, provides a window into the activity of key enzymes in the delta-5 pathway. The methodologies and experimental models outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of the delta-5 pathway in endocrine disorders and to screen for novel therapeutic interventions.

Future research should focus on:

  • Elucidating any direct biological activity of this compound: While currently viewed as a biomarker, further investigation into potential receptor binding or allosteric enzyme modulation is warranted.

  • Characterizing the complete metabolic fate of this compound: Detailed ADME studies will provide a more complete picture of its physiological role.

  • Refining and validating animal models: The continued development of humanized animal models will improve the translational relevance of preclinical research.

  • Expanding the use of steroid metabolomics: Comprehensive steroid profiling in large patient cohorts will likely uncover new diagnostic and prognostic markers for a range of endocrine diseases.

By leveraging these advanced techniques and models, the scientific community can continue to unravel the complexities of steroid hormone regulation and develop more effective treatments for hormonal imbalances.

References

  • Rosencrantz, M. A., Coffler, M. S., Haggan, A., Duke, K. B., Donohue, M. C., Shayya, R. F., Su, H. I., & Chang, R. J. (2011). Clinical evidence for predominance of delta-

Methodological & Application

Quantitative Analysis of Δ5-Pregnenetriol in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), a metabolite of 17α-hydroxypregnenolone, serves as a critical biomarker in the diagnosis and monitoring of certain congenital adrenal hyperplasia (CAH) variants, specifically 21-hydroxylase and 3β-hydroxysteroid dehydrogenase deficiencies.[1] Its quantification in biological matrices, particularly urine, provides valuable insights into steroidogenesis pathways.[1][2] Elevated levels of Δ5-Pregnenetriol can indicate enzymatic defects in the adrenal cortex, leading to hormonal imbalances.[1] Furthermore, its measurement is of interest in research related to polycystic ovary syndrome (PCOS) and other endocrine disorders.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods, which can be prone to cross-reactivity.[4][5] This application note provides a detailed protocol for the quantitative analysis of Δ5-Pregnenetriol in human urine using LC-MS/MS, designed for researchers, scientists, and drug development professionals. The methodology described herein ensures a robust and reliable self-validating system, grounded in established scientific principles and regulatory guidelines.

Biochemical Pathway: The Genesis of Δ5-Pregnenetriol

Understanding the biosynthetic origin of Δ5-Pregnenetriol is fundamental to interpreting its clinical significance. Steroidogenesis commences with cholesterol, which undergoes a series of enzymatic conversions. A simplified schematic of the Δ5 pathway leading to the formation of Δ5-Pregnenetriol is presented below.

Simplified Δ5 Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) This compound This compound 17-OH-Pregnenolone->this compound Metabolism

Caption: Simplified biosynthesis of Δ5-Pregnenetriol from Cholesterol.

Experimental Design and Rationale

This protocol employs a "dilute-and-shoot" approach for sample preparation, which is a rapid and efficient method for urinary steroid analysis.[5] For chromatographic separation, a C18 reversed-phase column is utilized to effectively resolve Δ5-Pregnenetriol from other endogenous steroids. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), which provides the necessary selectivity and sensitivity for accurate quantification.

Materials and Reagents
ReagentGradeVendor
Δ5-Pregnenetriol≥98%Sigma-Aldrich
Pregnanetriol-d7≥98% (isotopic purity)Cambridge Isotope Laboratories
Formic AcidLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Human Urine (drug-free)BioIVT
Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX 6500+ QTRAP or equivalent

  • Analytical Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm (Phenomenex)

Step-by-Step Protocol

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Δ5-Pregnenetriol in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Pregnanetriol-d7 in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol/water mixture.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) by spiking the appropriate amount of working standard solution into drug-free human urine.

Sample Preparation

The following workflow is designed for high-throughput analysis.

Sample Preparation Workflow start Urine Sample (100 µL) add_is Add 10 µL of IS Working Solution (100 ng/mL) start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 dilute Add 890 µL of 0.1% Formic Acid in Water vortex1->dilute vortex2 Vortex (10 seconds) dilute->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to LC Vial centrifuge->transfer end Inject into LC-MS/MS transfer->end

Caption: "Dilute-and-Shoot" sample preparation workflow.

LC-MS/MS Method Parameters

Liquid Chromatography:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient
0.0 - 1.0 min30% B
1.0 - 5.0 min30% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 30% B
6.1 - 8.0 min30% B

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
IonSpray Voltage 5500 V
Temperature 500 °C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)Role
Δ5-Pregnenetriol335.3299.2802512Quantifier
Δ5-Pregnenetriol335.3281.2803510Qualifier
Pregnanetriol-d7 (IS)344.3306.2852712-

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Method Validation and Performance

This method should be validated in accordance with the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation and the Clinical and Laboratory Standards Institute (CLSI) C62-A guidelines.[6] Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear response (r² > 0.99) over the specified concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples.

  • Matrix Effect: The ionization suppression or enhancement due to the matrix should be evaluated and compensated for by the internal standard.

  • Stability: The stability of the analyte in the matrix under various storage and processing conditions (freeze-thaw, bench-top, and long-term) should be established.

Data Analysis and Interpretation

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Δ5-Pregnenetriol in unknown samples is then determined from this calibration curve. The qualifier ion transition is monitored to confirm the identity of the analyte, ensuring the ratio of the quantifier to qualifier ion remains consistent across all samples and standards.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, improper mobile phase pHFlush column, ensure mobile phase is correctly prepared.
Low Sensitivity Ion source contamination, incorrect MS parametersClean ion source, optimize MS parameters (e.g., voltages, gas flows).
High Background Noise Contaminated mobile phase or sampleUse fresh, high-purity solvents and reagents.
Inconsistent Retention Times LC pump malfunction, column degradationCheck LC system for leaks, replace column if necessary.
Variable IS Response Inconsistent sample preparation, IS degradationEnsure accurate pipetting, use fresh IS working solution.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of Δ5-Pregnenetriol in human urine. The described protocol, from sample preparation to data analysis, is designed to deliver accurate and reproducible results, making it a valuable tool for clinical research and diagnostic applications in endocrinology. The self-validating nature of the method, through the use of an internal standard and a qualifier ion, ensures the integrity and trustworthiness of the generated data.

References

  • Bongiovanni, A. M. (1961). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. Journal of Clinical Investigation, 40(6), 1035-1043. [Link]

  • Rupa Health. (n.d.). 5-Pregnanetriol. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Leoni, V., et al. (2024). Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. Biomedical Chromatography, e5982. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shen, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(9), 1636-1645. [Link]

  • HealthMatters.io. (n.d.). 5-pregnenetriol (Pre-menopausal). Retrieved from [Link]

  • Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube. [Link]

  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2), e0117984. [Link]

  • Clinical and Laboratory Standards Institute. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A). [Link]

  • Grote, E., & Bowers, L. D. (2006). Development and performance evaluation of a tandem mass spectrometry assay for 4 adrenal steroids. Clinical Chemistry, 52(7), 1367-1375. [Link]

  • Keevil, B. G. (2013). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 46(13-14), 1196-1204. [Link]

  • Taylor, R. L., et al. (2011). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. Bioanalysis, 3(22), 2537-2557. [Link]

Sources

Application Notes & Protocols: Development of a Competitive Immunoassay for the Quantification of Delta 5-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for developing a sensitive and specific competitive immunoassay for the quantification of delta 5-Pregnenetriol (Δ5-P'triol). As a key metabolite of pregnenolone, Δ5-P'triol serves as an important biomarker in the study of steroid hormone metabolism and various endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[1][2][3][4] This guide elucidates the critical steps from hapten synthesis and immunogen preparation to antibody selection, assay optimization, and validation, ensuring a robust and reliable analytical method.

Introduction: The Significance of this compound

This compound (5-pregnene-3β,17α,20α-triol) is a steroid metabolite of 17α-hydroxypregnenolone.[2] Its measurement in biological fluids, primarily urine, offers a window into the activities of the adrenal glands and ovaries.[1] Clinically, elevated levels of Δ5-P'triol are indicative of enzymatic deficiencies in the steroidogenic pathway, most notably 21-hydroxylase deficiency, a hallmark of congenital adrenal hyperplasia.[2][5] Furthermore, altered levels of Δ5-P'triol have been associated with PCOS and idiopathic hirsutism, making its accurate quantification crucial for both clinical diagnostics and endocrine research.[1][4] The development of a specific and sensitive immunoassay is a valuable tool for high-throughput analysis of this non-protein-based small molecule.

The Delta-5 Steroidogenic Pathway

The delta-5 pathway is a critical route for the biosynthesis of various steroid hormones. Understanding this pathway is essential for appreciating the significance of Δ5-P'triol as a biomarker.

Delta5_Pathway Pregnenolone Pregnenolone 17a-OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) d5-Ptriol This compound 17a-OH-Pregnenolone->d5-Ptriol Metabolism

Caption: Simplified schematic of the Delta-5 steroidogenic pathway highlighting the origin of this compound.

Principle of Competitive Immunoassay for Small Molecules

Due to their small size, steroids like Δ5-P'triol cannot be detected by a traditional sandwich immunoassay which requires the binding of two antibodies to different epitopes.[6] Therefore, a competitive immunoassay format is the method of choice. In this format, the Δ5-P'triol in the sample competes with a labeled Δ5-P'triol conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of Δ5-P'triol in the sample.

Competitive_Immunoassay cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Antibody Labeled_Ag1 Labeled Δ5-P'triol Ab1->Labeled_Ag1 Binds Complex1 High Signal Labeled_Ag1->Complex1 Sample_Ag1 Sample Δ5-P'triol Ab2 Antibody Sample_Ag2 Sample Δ5-P'triol Ab2->Sample_Ag2 Binds Labeled_Ag2 Labeled Δ5-P'triol Complex2 Low Signal Sample_Ag2->Complex2

Caption: Principle of a competitive immunoassay.

Development of Key Reagents

The success of the immunoassay hinges on the quality of its core components: the immunogen for antibody production and the enzyme-labeled hapten for detection.

Hapten Derivatization and Immunogen Synthesis

Δ5-P'triol is a hapten, a small molecule that is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[7][8] The choice of the conjugation site on the steroid molecule is critical as it influences the specificity of the resulting antibodies.[7] To generate antibodies that recognize the unique structural features of Δ5-P'triol, the molecule should be derivatized at a position that is distal from its characteristic functional groups.

Protocol 1: Synthesis of Δ5-P'triol-3-O-carboxymethyl ether (Δ5-P'triol-3-OCME)

This protocol is a conceptual outline and should be adapted and optimized by a qualified synthetic chemist.

  • Protection of Hydroxyl Groups: Protect the 17α and 20α hydroxyl groups of Δ5-P'triol to ensure selective derivatization at the 3β position.

  • Carboxymethylation: React the protected Δ5-P'triol with a reagent like ethyl bromoacetate in the presence of a strong base (e.g., sodium hydride) to introduce a carboxymethyl group at the 3β-hydroxyl position.

  • Hydrolysis: Hydrolyze the resulting ester to yield the carboxylic acid derivative, Δ5-P'triol-3-OCME.

  • Deprotection: Remove the protecting groups from the 17α and 20α positions.

  • Purification and Characterization: Purify the final product using techniques such as column chromatography and characterize its structure and purity using NMR and mass spectrometry.[9][10][11]

Protocol 2: Conjugation of Δ5-P'triol-3-OCME to Carrier Proteins

  • Activation of Carboxylic Acid: Activate the carboxyl group of Δ5-P'triol-3-OCME using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form a stable NHS ester.

  • Conjugation to Carrier Protein: React the activated hapten with a carrier protein like Bovine Serum Albumin (BSA) for the immunogen or Keyhole Limpet Hemocyanin (KLH) for screening. The primary amine groups on the lysine residues of the protein will react with the NHS ester to form a stable amide bond.

  • Purification of the Conjugate: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization of the Conjugate: Determine the hapten-to-protein molar incorporation ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[12] A ratio of 15-25 haptens per BSA molecule is generally considered optimal for eliciting a strong immune response.[12]

Antibody Production and Selection

Both monoclonal and polyclonal antibodies can be used for immunoassay development.[13][14][15][16][17] The choice depends on the specific requirements of the assay.

Antibody Type Advantages Disadvantages
Polyclonal - Higher overall affinity due to recognition of multiple epitopes.[14][16] - More tolerant to minor changes in the antigen's structure. - Shorter production timeline and lower cost.[13]- Batch-to-batch variability. - Higher potential for cross-reactivity with structurally similar molecules.[18]
Monoclonal - High specificity for a single epitope.[13][15][17] - High batch-to-batch consistency.[15] - Lower background noise in assays.[15]- Longer and more complex production process.[13] - Can be more sensitive to changes in epitope structure.

Protocol 3: Antibody Production (Conceptual Outline)

  • Immunization: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the Δ5-P'triol-BSA conjugate mixed with an appropriate adjuvant. Follow a series of primary and booster immunizations to stimulate a robust immune response.

  • Titer Determination: Periodically collect serum samples and determine the antibody titer using an indirect ELISA with Δ5-P'triol-KLH coated on the microplate.

  • Polyclonal Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A or G affinity chromatography.

  • Monoclonal Antibody Production (Hybridoma Technology):

    • Fuse spleen cells from the immunized mouse with myeloma cells to create hybridomas.

    • Select for hybridoma cells that produce the desired antibody.

    • Screen individual clones for the production of antibodies with high affinity and specificity for Δ5-P'triol.

    • Expand the selected clone and purify the monoclonal antibody from the culture supernatant.

Preparation of Enzyme-Labeled Hapten

The enzyme-labeled hapten will compete with the sample Δ5-P'triol. Horseradish peroxidase (HRP) is a commonly used enzyme due to its high turnover rate and stability.

Protocol 4: Synthesis of Δ5-P'triol-HRP Conjugate

  • Derivatization of Δ5-P'triol: Use the same Δ5-P'triol-3-OCME derivative prepared for the immunogen.

  • Activation and Conjugation: Activate the carboxyl group of the hapten derivative with EDC/NHS and react it with HRP.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unconjugated hapten and enzyme.

  • Characterization: Characterize the conjugate to ensure that the enzymatic activity of HRP is retained and that the hapten is successfully conjugated.

Development and Optimization of the Competitive ELISA

The following protocol outlines the steps for a competitive ELISA.

Protocol 5: Competitive ELISA for Δ5-P'triol

  • Antibody Coating: Coat a 96-well microplate with the purified anti-Δ5-P'triol antibody (polyclonal or monoclonal) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Add standards of known Δ5-P'triol concentrations and unknown samples to the wells.

    • Immediately add the Δ5-P'triol-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

ELISA_Workflow A 1. Antibody Coating B 2. Washing A->B C 3. Blocking B->C D 4. Competitive Reaction (Sample/Standard + Labeled Antigen) C->D E 5. Washing D->E F 6. Substrate Addition E->F G 7. Stop Reaction F->G H 8. Read Absorbance G->H

Caption: Workflow for the competitive ELISA.

Assay Validation

A thorough validation is essential to ensure the reliability and accuracy of the developed immunoassay. Key validation parameters include:

Parameter Description
Specificity & Cross-Reactivity The ability of the antibody to selectively bind to Δ5-P'triol. Cross-reactivity with other structurally related steroids (e.g., pregnenolone, 17α-hydroxyprogesterone, cortisol) must be assessed.[19][20][21][22] A low percentage of cross-reactivity is desirable.
Sensitivity The lowest concentration of Δ5-P'triol that can be reliably distinguished from a zero standard. This is often defined as the limit of detection (LOD).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed as intra-assay and inter-assay coefficients of variation (%CV).
Accuracy The closeness of the measured value to the true value. This is typically determined by spike and recovery experiments in the relevant biological matrix.
Linearity of Dilution The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is evaluated by serially diluting a high-concentration sample and assessing the recovery.
Matrix Effect The influence of components in the biological sample (e.g., serum, urine) on the measurement of the analyte. This should be evaluated to ensure that the sample matrix does not interfere with the assay.[23]

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Background - Insufficient blocking. - High concentration of detection antibody or enzyme conjugate. - Inadequate washing.[24] - Contaminated reagents.[24][25]- Increase blocking time or try a different blocking agent. - Optimize the concentration of detection reagents. - Increase the number of wash cycles. - Prepare fresh reagents.
Weak or No Signal - Inactive reagents (antibody, enzyme conjugate, substrate). - Insufficient incubation times or incorrect temperatures.[25] - Incorrect antibody or conjugate concentrations.[25] - Inhibition of the enzyme.- Check the storage and expiration dates of all reagents. - Adhere strictly to the optimized incubation parameters. - Perform a titration of the antibody and conjugate. - Ensure no inhibiting substances are present in the buffers or samples.
High Variability (High %CV) - Inconsistent pipetting technique.[24] - Edge effects on the microplate due to uneven temperature during incubation.[24] - Incomplete mixing of reagents.- Use calibrated pipettes and ensure proper technique. - Avoid stacking plates during incubation and use a plate sealer.[24] - Gently mix the plate after adding reagents.

For a more comprehensive guide on troubleshooting, refer to established immunoassay troubleshooting resources.[25][26][27][28]

References

  • HealthMatters.io. (n.d.). 5-pregnenetriol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained. Retrieved from [Link]

  • Owen, W. E., & Roberts, W. L. (2015). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction.
  • Rupa Health. (n.d.). 5-Pregnanetriol. Retrieved from [Link]

  • Bongiovanni, A. M. (1968). Urinary excretion of pregnanetriol and 5-pregnenetriol in two forms of congenital adrenal hyperplasia. Journal of Clinical Endocrinology & Metabolism, 28(10), 1304-1320.
  • Iuorno, M. J., et al. (2008). Clinical Evidence for Predominance of Delta-5 Steroid Production in Women with Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 93(11), 4478–4484.
  • Sharma, M., et al. (1983). Urinary Pregnanetriol and Delta 5-pregnentriol in Women With Idiopathic Hirsutism. The Journal of Steroid Biochemistry, 19(1), 581-584.
  • Wilson, H., et al. (1961). Urinary excretion of this compound and other 3beta-hydroxy-delta 5 steroids by subjects with and without endocrine disease. The Journal of Clinical Endocrinology & Metabolism, 21(10), 1304-1320.
  • Sheela Rani, C. S., & Moudgal, N. R. (1980). Significance of the delta 5 and delta 4 steroidogenic pathways in the hamster preovulatory follicle. The Journal of Reproduction and Fertility, 60(2), 345-351.
  • Wang, Z., et al. (2007). Preparation of Steroid Antibodies and Parallel Detection of Multianabolic Steroid Abuse with Conjugated Hapten Microarray. Analytical Chemistry, 79(12), 4583-4593.
  • Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (143), e58701.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 934-943.
  • Shinkyo, R., et al. (2002). Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome. The Journal of Organic Chemistry, 67(15), 5123-5131.
  • Pfaeffle, R. (2021). Hormone Immunoassay Interference: A 2021 Update. The Journal of Clinical Endocrinology & Metabolism, 106(7), 2173–2182.
  • Wild, D. (2013). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (4th ed.). Elsevier.
  • Ahmed, S., et al. (2020). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Advances, 10(49), 29337-29353.
  • Handelsman, D. J., & Wartofsky, L. (2020). Mass spectrometry and immunoassay: how to measure steroid hormones today and tomorrow. Fertility and Sterility, 114(3), 481-489.
  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]

  • Divari, S., et al. (2021). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 162(8), bqab100.
  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 312(1-2), 119-130.
  • Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies. Retrieved from [Link]

  • Li, Y., et al. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry, 95(37), 13917–13924.
  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [No valid URL provided]
  • Kasal, A., et al. (2004).
  • Creative Biolabs. (n.d.). Immunoassay Protocol & Troubleshooting. Retrieved from [Link]

  • SpringerMedizin. (n.d.). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • Labclinics. (2018, September 7). Polyclonal vs. Monoclonal antibodies. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Retrieved from [Link]

  • Assay Genie. (2023, June 11). Polyclonal Vs Monoclonal antibodies: Key features. Retrieved from [Link]

  • SYnAbs. (n.d.). Steroid monoclonal antibodies. Retrieved from [Link]

  • Boster Bio. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]

  • Medvideo Qubix. (2022, September 1). Type of Haptens, How do they work. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Endocrine Abstracts. (2019, November 13). Immunoassay interferences and their impact on patient care. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Urinary Δ5-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Protocol for Extraction, Derivatization, and GC-MS Analysis

Abstract

This application note provides a detailed, field-proven protocol for the extraction and quantification of delta 5-pregnenetriol (Δ5-PTE) from human urine. Δ5-Pregnenetriol (5-pregnene-3β,17α,20α-triol) is a critical urinary metabolite of 17α-hydroxypregnenolone, serving as a key biomarker for the diagnosis and monitoring of specific congenital adrenal hyperplasia (CAH) forms, particularly 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency.[1][2] Accurate measurement is paramount for differential diagnosis, as the ratio of Δ5-pregnenetriol to pregnanetriol distinguishes 3β-HSD deficiency from the more common 21-hydroxylase deficiency.[1][2] The methodology herein details a robust workflow encompassing enzymatic hydrolysis to liberate the steroid from its conjugated forms, followed by solid-phase extraction (SPE) for purification and concentration, and finally, chemical derivatization for sensitive and specific analysis by gas chromatography-mass spectrometry (GC-MS). Each step is presented with technical explanations to ensure methodological integrity and reproducibility for researchers, clinical chemists, and drug development professionals.

Introduction: The Clinical Imperative for Δ5-Pregnenetriol Measurement

Δ5-Pregnenetriol is a steroid metabolite derived from 17α-hydroxypregnenolone.[3] In normal steroidogenesis, 17α-hydroxypregnenolone is converted to 17α-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase. A deficiency in this enzyme leads to an accumulation of Δ5-steroid precursors, including 17α-hydroxypregnenolone, which is then metabolized to Δ5-pregnenetriol and excreted in the urine.[1] Consequently, elevated urinary Δ5-pregnenetriol is a hallmark of 3β-HSD deficiency.[2]

Urinary steroid profiling by GC-MS is considered a gold standard for investigating inborn errors of steroid metabolism.[4][5] Unlike immunoassays, which may suffer from cross-reactivity, GC-MS provides the high specificity and comprehensive profiling necessary to resolve complex steroid patterns and calculate diagnostic ratios.[4][6] This protocol is designed to provide a reliable and validated method for this critical diagnostic measurement.

Biochemical Pathway Context

The diagram below illustrates the position of Δ5-Pregnenetriol within the adrenal steroidogenesis pathway, highlighting the enzymatic block in 3β-HSD deficiency that leads to its accumulation.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone OH17_Preg 17α-Hydroxypregnenolone Pregnenolone->OH17_Preg 17α-Hydroxylase Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH17_Prog 17α-Hydroxyprogesterone OH17_Preg->OH17_Prog 3β-HSD   Block in 3β-HSD   Deficiency DHEA DHEA OH17_Preg->DHEA 17,20-Lyase PTE Δ5-Pregnenetriol (in Urine) OH17_Preg->PTE Metabolism Progesterone->OH17_Prog 17α-Hydroxylase Androstenedione Androstenedione OH17_Prog->Androstenedione 17,20-Lyase PT Pregnanetriol (in Urine) OH17_Prog->PT Metabolism workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_deriv Derivatization & Analysis urine 1. Urine Sample (2 mL) is 2. Add Internal Standard (Epiandrosterone) urine->is buffer 3. Add Acetate Buffer is->buffer enzyme 4. Add β-Glucuronidase/ Sulfatase buffer->enzyme hydrolysis 5. Hydrolyze (60°C, 3 hours) enzyme->hydrolysis spe_load 7. Load Sample hydrolysis->spe_load spe_cond 6. Condition SPE (Methanol -> Water) spe_cond->spe_load spe_wash 8. Wash Cartridge (Water) spe_load->spe_wash spe_elute 9. Elute Steroids (Methanol) spe_wash->spe_elute dry 10. Evaporate to Dryness (under Nitrogen) spe_elute->dry reagent 11. Add MSTFA/NH₄I/DTE Derivatization Reagent dry->reagent react 12. React (80°C, 30 min) reagent->react gcms 13. Analyze by GC-MS react->gcms

Sources

Application Notes and Protocols for In Vitro Metabolism Studies of Delta 5-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Key Steroid Intermediate

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), a crucial intermediate in the Δ⁵ pathway of steroidogenesis, is a metabolite of 17α-hydroxypregnenolone.[1] Its levels in biological fluids are diagnostically significant for conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS), reflecting alterations in steroidogenic enzyme activity.[1][2][3] While its role as a biomarker is established, a comprehensive understanding of its downstream metabolic fate is less clear. These application notes provide a framework and detailed protocols for investigating the in vitro metabolism of this compound, enabling researchers to identify key metabolic pathways, involved enzymes, and resulting metabolites.

This guide is structured to empower researchers in drug development and endocrinology to design and execute robust in vitro studies. We will proceed from the foundational hypothesis of this compound metabolism, through detailed experimental protocols using human liver microsomes and recombinant enzymes, to the analytical methodologies required for metabolite identification.

Hypothesized Metabolic Pathways of this compound

Based on the established metabolism of structurally similar steroids, we can postulate two primary phases of this compound metabolism:

  • Phase I Metabolism (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase introduces or exposes functional groups. For this compound, the most probable reaction is hydroxylation at various positions on the steroid nucleus.

  • Phase II Metabolism (Conjugation): Following functionalization, the steroid molecule is often conjugated with hydrophilic moieties to facilitate excretion. Key reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). There is evidence of delta-5-pregnenetriol sulfate synthesis in the human adrenal gland, indicating sulfation is a relevant pathway.[4]

The following diagram illustrates these hypothesized pathways:

G cluster_0 Phase I Metabolism (CYP-mediated) cluster_1 Phase II Metabolism (Conjugation) D5P This compound OH_D5P Hydroxylated Metabolites D5P->OH_D5P Hydroxylation Sulfate Sulfate Conjugates D5P->Sulfate Direct Sulfation (SULTs) Glucuronide Glucuronide Conjugates OH_D5P->Glucuronide Glucuronidation (UGTs) OH_D5P->Sulfate Sulfation (SULTs)

Caption: Hypothesized metabolic pathways of this compound.

Experimental Design: A Stepwise Approach to Elucidating Metabolism

A systematic investigation into the in vitro metabolism of this compound should be conducted in a stepwise manner to ensure data integrity and logical progression. The following experimental workflow is recommended:

G cluster_workflow Experimental Workflow A Metabolic Stability in Human Liver Microsomes (HLM) B Metabolite Profiling and Identification in HLM A->B C Reaction Phenotyping with Recombinant Human CYPs B->C D Investigation of Phase II Conjugation C->D

Caption: Recommended experimental workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes, providing an initial assessment of its metabolic lability.

Rationale: This initial screen determines if this compound is a substrate for hepatic enzymes. A rapid depletion suggests significant metabolism, warranting further investigation.

Materials:

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a deuterated analog if available, or a structurally similar steroid)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

    • Prepare working solutions by diluting the stock solution in the incubation buffer.

    • Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the this compound working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking incubator.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate proteins.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Self-Validation and Controls:

  • Negative Control (No NADPH): Incubate this compound with HLMs without the NADPH regenerating system to assess non-enzymatic degradation.

  • Positive Control: Include a compound with known metabolic stability (e.g., testosterone or another steroid) to validate the activity of the HLMs.

  • Zero-Time Point: Terminate the reaction immediately after adding the NADPH regenerating system to represent 100% of the initial compound concentration.

Protocol 2: Metabolite Profiling and Identification

Objective: To identify the potential metabolites of this compound formed in HLM incubations.

Rationale: This step aims to elucidate the chemical structures of the metabolites, providing insights into the metabolic pathways involved.

Procedure:

  • Follow the incubation procedure from Protocol 1, but use a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Data Analysis:

    • Compare the chromatograms of the test samples with the negative control (no NADPH) to identify peaks corresponding to metabolites.

    • Extract the accurate masses of the potential metabolite peaks.

    • Predict the elemental composition of the metabolites based on their accurate masses.

    • Propose metabolite structures based on the mass shifts from the parent compound. Common modifications to look for include:

      • Hydroxylation: +16 Da

      • Dehydrogenation/Oxidation: -2 Da

      • Glucuronidation: +176 Da

      • Sulfation: +80 Da

    • Perform tandem mass spectrometry (MS/MS) on the parent compound and the potential metabolite peaks to obtain fragmentation patterns. Compare the fragmentation of the metabolites to that of the parent to aid in structural elucidation.

Table 1: Predicted Mass Shifts for Potential Metabolites of this compound

Metabolic ReactionMass Shift (Da)Predicted Metabolite Class
Hydroxylation+15.99Hydroxy-pregnenetriol
Dihydroxylation+31.98Dihydroxy-pregnenetriol
Oxidation (alcohol to ketone)-2.02Pregnenetriol-one
Glucuronidation+176.03Pregnenetriol-glucuronide
Sulfation+79.96Pregnenetriol-sulfate

Protocol 3: Reaction Phenotyping with Recombinant Human CYPs

Objective: To identify the specific CYP isozymes responsible for the Phase I metabolism of this compound.

Rationale: Pinpointing the specific enzymes involved is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Cytochrome P450 reductase.

  • Control membranes (from the same expression system, without the CYP enzyme).

Procedure:

  • Incubate this compound with each individual recombinant CYP isozyme in the presence of NADPH and cytochrome P450 reductase.

  • Include a positive control substrate for each CYP isozyme to confirm its activity.

  • Use control membranes to assess any non-CYP-mediated metabolism.

  • Terminate the reactions and process the samples as described in Protocol 1.

  • Analyze the samples by LC-MS/MS, monitoring for the formation of the previously identified hydroxylated metabolites.

Data Analysis:

  • Compare the rate of metabolite formation across the different CYP isozymes.

  • The isozyme(s) that produce the highest levels of metabolites are the primary enzymes responsible for the metabolism of this compound.

Protocol 4: Investigation of Phase II Conjugation

Objective: To determine if this compound or its Phase I metabolites undergo glucuronidation or sulfation.

Rationale: Phase II conjugation is a major pathway for steroid elimination.

Procedure for Glucuronidation:

  • Incubate this compound (and/or its hydroxylated metabolites) with HLMs.

  • Instead of NADPH, add UDP-glucuronic acid (UDPGA) as the cofactor.

  • To enhance enzyme activity, alamethicin can be included to permeabilize the microsomal membrane.

  • Analyze for the formation of glucuronide conjugates using LC-MS/MS.

Procedure for Sulfation:

  • Incubate this compound (and/or its hydroxylated metabolites) with human liver S9 fraction or cytosol, which contain sulfotransferases (SULTs).

  • Use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the cofactor.

  • Analyze for the formation of sulfate conjugates using LC-MS/MS.

Analytical Method Development: LC-MS/MS for this compound and its Metabolites

Rationale: A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically suitable for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an additive (e.g., formic acid or ammonium formate) to improve ionization.

  • Gradient: A gradient elution will be necessary to separate the parent compound from its more polar metabolites.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for steroids.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion (a fragment of the analyte).

Table 2: Hypothetical MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound[M+H]+Fragment 1Loss of water is a common fragmentation pathway for steroids.[5][6]
Fragment 2Further fragmentation of the steroid backbone.
Hydroxy-pregnenetriol[M+H]+Fragment 1Look for similar fragmentation patterns to the parent, with a mass shift.
Fragment 2
Pregnenetriol-glucuronide[M+H]+[M+H - 176]+Loss of the glucuronide moiety.
Pregnenetriol-sulfate[M+H]+[M+H - 80]+Loss of the sulfate group.

Note: These are predicted transitions. Actual fragmentation patterns must be determined experimentally by infusing the analytical standards.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive guide for researchers to systematically investigate the in vitro metabolism of this compound. By following this structured approach, from initial stability assessments to detailed metabolite identification and enzyme phenotyping, a clearer understanding of the metabolic fate of this important steroid can be achieved. This knowledge is vital for advancing our understanding of steroid hormone regulation in both health and disease, and for the development of novel therapeutic strategies.

References

  • Title: Urinary Pregnanetriol and Delta 5-pregnentriol in Women With Idiopathic Hirsutism Source: PubMed URL: [Link]

  • Title: Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites Source: PubMed URL: [Link]

  • Title: Clinical evidence for predominance of delta-5 steroid production in women with polycystic ovary syndrome Source: PubMed URL: [Link]

  • Title: Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia Source: PMC - NIH URL: [Link]

  • Title: Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites Source: PMC - NIH URL: [Link]

  • Title: H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel Source: PubMed Central URL: [Link]

  • Title: Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS Source: PubMed URL: [Link]

  • Title: Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia Source: PubMed URL: [Link]

  • Title: Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy Source: PubMed URL: [Link]

  • Title: Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach Source: PubMed URL: [Link]

  • Title: Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase Source: PMC - NIH URL: [Link]

  • Title: Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling Source: ResearchGate URL: [Link]

  • Title: Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: Preprints.org URL: [Link]

  • Title: In vitro 6 beta-hydroxylation of progesterone in human renal tissue Source: PubMed URL: [Link]

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Progesterone Metabolism in Serum Source: Agilent URL: [Link]

  • Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition Source: PMC - NIH URL: [Link]

  • Title: Fragmentation pattern and product ion scan spectra of the molecular ion of protonated hydrocortisone. Source: ResearchGate URL: [Link]

  • Title: Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites Source: PLOS One URL: [Link]

  • Title: Urinary excretion of this compound and other 3beta-hydroxy-delta 5 steroids by subjects with and without endocrine disease Source: PubMed URL: [Link]

  • Title: SYNTHESIS OF PREGNENOLONE SULFATE, DEHYDROISOANDROSTERONE SULFATE, 17-ALPHA-HYDROXYPREGNENOLONE SULFATE AND DELTA-5-PREGNENETRIOL SULFATE BY THE NORMAL HUMAN ADRENAL GLAND Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for Studying Delta 5-Pregnenetriol Function Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Role of a Niche Steroid Metabolite

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), hereafter referred to as Δ5-P5-triol, is a steroid metabolite that emerges from the Δ5 pathway of steroidogenesis. It is a downstream product of pregnenolone and 17α-hydroxypregnenolone.[1] While its clinical utility as a biomarker is recognized in certain endocrine disorders, its intrinsic physiological functions remain largely unexplored. Elevated urinary levels of Δ5-P5-triol are indicative of impaired 21-hydroxylase activity, a hallmark of Congenital Adrenal Hyperplasia (CAH).[2][3] Altered levels may also be associated with Polycystic Ovary Syndrome (PCOS) and adrenal insufficiency.[1] This guide provides a comprehensive framework for utilizing animal models to investigate the functional significance of Δ5-P5-triol, moving beyond its current status as a mere clinical analyte.

This document will detail the selection of appropriate animal models, protocols for inducing relevant physiological states, methodologies for sample collection and analysis, and strategies for elucidating the direct effects of Δ5-P5-triol administration.

The Steroidogenic Pathway: Contextualizing Δ5-P5-triol

To appreciate the rationale behind the proposed experimental designs, it is crucial to visualize the position of Δ5-P5-triol within the broader steroidogenic cascade.

steroid_pathway cluster_delta5 Δ5 Pathway cluster_delta4 Δ4 Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OH Pregnenolone 17α-Hydroxy- pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 d5_P5_triol Δ5-Pregnenetriol 17-OH Pregnenolone->d5_P5_triol Reductase? Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 17-OH Progesterone 17α-Hydroxy- progesterone Progesterone->17-OH Progesterone CYP17A1 Aldosterone Aldosterone Progesterone->Aldosterone CYP21A2, CYP11B2 17-OH Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 17-OH Progesterone->Cortisol CYP21A2, CYP11B1 Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol caption Simplified Steroidogenic Pathway Highlighting Δ5-Pregnenetriol. experimental_workflow cluster_models Animal Models cluster_interventions Interventions cluster_collection Sample Collection cluster_analysis Analysis model1 CAH Mouse Model (Elevated Precursors) collection1 Blood (Plasma) model1->collection1 collection2 Urine model1->collection2 collection3 Tissues (Adrenal, Gonads) model1->collection3 analysis4 Phenotypic Assessment model1->analysis4 model2 PCOS Rat Model (Altered Steroidogenesis) model2->collection1 model2->collection2 model2->collection3 model2->analysis4 model3 Adrenal Insufficiency Rat Model (Suppressed Precursors) model3->collection1 model3->collection2 model3->collection3 model3->analysis4 intervention1 Direct Δ5-P5-triol Administration intervention1->collection1 intervention1->analysis4 intervention2 Vehicle Control intervention2->collection1 intervention2->analysis4 analysis1 LC-MS/MS Steroid Profiling collection1->analysis1 collection2->analysis1 collection3->analysis1 analysis2 Histology collection3->analysis2 analysis3 Gene Expression collection3->analysis3 caption Experimental Workflow for Investigating Δ5-P5-triol Function.

Sources

Application Notes and Protocols for Urinary Delta 5-Pregnenetriol Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Clinical Utility of Delta 5-Pregnenetriol

This compound (5-PTE), a steroid metabolite of 17α-hydroxypregnenolone, serves as a critical biomarker in the investigation of adrenal steroidogenesis. Its quantification in urine provides a non-invasive window into the intricate pathways of hormone production, offering invaluable diagnostic and monitoring information for several endocrine disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the clinical applications and analytical protocols for urinary this compound testing.

The primary clinical significance of elevated urinary 5-PTE lies in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH), a group of autosomal recessive disorders characterized by enzymatic defects in cortisol biosynthesis.[1][2] In the most common form of CAH, 21-hydroxylase deficiency, the blockage of the cortisol synthesis pathway leads to the accumulation of upstream precursors, which are shunted into alternative metabolic routes.[1] This results in a significant increase in the production of 17α-hydroxypregnenolone and its subsequent metabolite, this compound.

Furthermore, the ratio of this compound to its counterpart, pregnanetriol, is a powerful discriminator between different forms of CAH. A ratio of Δ5-pregnenetriol to pregnanetriol considerably above 1.0 is indicative of 3β-hydroxysteroid dehydrogenase deficiency, while a ratio below 1.0 is characteristic of 21-hydroxylase deficiency.[3] This distinction is crucial for appropriate clinical management.

Beyond CAH, urinary steroid profiling, including the measurement of 5-PTE, is instrumental in the investigation of other adrenal disorders such as steroid-producing tumors and in monitoring adrenal function.[4] This guide will delve into the biochemical underpinnings of these applications and provide a robust, field-proven protocol for the accurate and reliable quantification of urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Biochemical Landscape: The Steroidogenic Pathway and this compound

Understanding the position of this compound within the adrenal steroidogenesis pathway is fundamental to interpreting its clinical significance. The synthesis of all steroid hormones begins with cholesterol. A series of enzymatic reactions then converts cholesterol into mineralocorticoids, glucocorticoids, and androgens.

In Congenital Adrenal Hyperplasia, a deficiency in an enzyme, most commonly 21-hydroxylase, disrupts this pathway. This blockage leads to a build-up of steroid precursors, which are then diverted down alternative pathways, leading to an overproduction of androgens and specific metabolites like this compound.

steroid_pathway cluster_cah_block Block in 21-Hydroxylase Deficiency cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone StAR prog Progesterone pregnenolone->prog 3β-HSD oh17_pregnenolone 17α-OH-Pregnenolone pregnenolone->oh17_pregnenolone CYP17A1 doc 11-Deoxycorticosterone prog->doc CYP21A2 oh17_prog 17α-OH-Progesterone oh17_pregnenolone->oh17_prog 3β-HSD dhea DHEA oh17_pregnenolone->dhea CYP17A1 delta5_pt This compound oh17_pregnenolone->delta5_pt Metabolite deoxycortisol 11-Deoxycortisol oh17_prog->deoxycortisol CYP21A2 e_21oh CYP21A2 (21-Hydroxylase) Deficiency in CAH androstenedione Androstenedione dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD corticosterone Corticosterone doc->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 e_scc CYP11A1 e_17oh CYP17A1 e_3b_hsd 3β-HSD e_17_20_lyase CYP17A1 e_11b_oh CYP11B1 e_aldo_synth CYP11B2 e_17b_hsd 17β-HSD

Figure 1: Simplified Adrenal Steroidogenesis Pathway in CAH.

Analytical Methodology: A Validated LC-MS/MS Protocol

The gold standard for the quantification of urinary steroids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity, specificity, and ability to multiplex. This section details a robust and validated protocol for the analysis of urinary this compound.

Principle of the Method

The method involves the enzymatic hydrolysis of conjugated steroids (glucuronides and sulfates) to their free forms, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. The extracted steroids are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Isotope-labeled internal standards are used to ensure accurate quantification.

I. Sample Collection and Storage
  • Sample Type: 24-hour urine collection is preferred to account for diurnal variations in steroid excretion. However, random or first-morning urine samples can also be used, with results typically normalized to creatinine concentration.[5]

  • Collection Container: Use a clean, preservative-free container.

  • Storage: Upon receipt in the laboratory, the total volume of the 24-hour collection should be recorded. Aliquots can be stored at -20°C or lower until analysis. Samples are stable at 4-6°C for up to 28 days and for at least 6 months at -20°C.[6]

II. Step-by-Step Analytical Protocol

A. Enzymatic Hydrolysis (Deconjugation)

The majority of steroids in urine are excreted as water-soluble glucuronide and sulfate conjugates. Enzymatic hydrolysis is essential to cleave these conjugates and allow for the extraction and analysis of the free steroid.[4]

  • Sample Preparation: Allow urine samples to thaw completely at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 1 mL of urine in a glass tube, add a known amount of an appropriate isotope-labeled internal standard for this compound (e.g., d7-Pregnenetriol).

  • Buffer Addition: Add 1 mL of acetate buffer (pH 5.0).

  • Enzyme Addition: Add a solution containing β-glucuronidase (from Helix pomatia or recombinant) and sulfatase. A typical concentration is around 2,500 units of β-glucuronidase and 120 units of sulfatase per sample.[7]

  • Incubation: Vortex the mixture and incubate at 55-60°C for at least 2 hours. Overnight incubation at a lower temperature (e.g., 37°C) can also be effective.[3][7] The optimal incubation time and temperature should be validated in your laboratory.

B. Solid-Phase Extraction (SPE)

SPE is a critical step for removing interfering substances from the urine matrix and concentrating the steroids of interest.[4][8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge to remove polar interferences. A typical wash sequence is:

    • 3 mL of deionized water.

    • 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water).

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 10 minutes to remove all residual water.

  • Elution: Elute the steroids from the cartridge with 3 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile (50:50, v/v).[8]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

C. LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Parameter Typical Conditions
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the steroids, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

The selection of appropriate MRM transitions is crucial for the specificity and sensitivity of the assay. The following are suggested transitions for this compound (exact values should be optimized on your specific instrument):

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE)
This compound317.2299.2Optimized for instrument
317.2281.2Optimized for instrument

Note: The precursor ion [M+H-H₂O]⁺ at m/z 317.2 is commonly used for pregnenetriols. Product ions result from further fragmentation.

III. Data Analysis and Interpretation
  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then calculated from this curve.

  • Reference Ranges: It is imperative to establish or verify age- and sex-specific reference ranges in your laboratory's population. The following table provides a summary of published reference intervals for urinary pregnenetriol, which can serve as a guideline. Note that these may not be specific to the delta 5 isomer and are provided for informational purposes.

Age Group Sex Reference Interval (µg/24 hours) [9]
20 yearsMale54 - 1213
Female38 - 564
40 yearsMale47 - 1127
Female33 - 501
60 yearsMale11.4 - 559
Female13 - 253

Note: These values are based on a large population study and represent the 2.5th to 97.5th percentiles.[9] Laboratories should establish their own reference intervals.

Workflow Visualization

workflow urine_sample 24-Hour Urine Sample (Store at ≤ -20°C) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 55-60°C) urine_sample->hydrolysis Add Internal Standard & Buffer spe Solid-Phase Extraction (C18) hydrolysis->spe Load, Wash, Elute lc_ms LC-MS/MS Analysis (MRM Mode) spe->lc_ms Inject Reconstituted Extract data_analysis Data Analysis & Interpretation (Quantification & Comparison to Reference Ranges) lc_ms->data_analysis Generate Peak Areas

Figure 2: Analytical Workflow for Urinary this compound.

Conclusion

The measurement of urinary this compound is a cornerstone in the biochemical assessment of congenital adrenal hyperplasia and other disorders of steroidogenesis. The LC-MS/MS method detailed in this guide provides a sensitive, specific, and reliable approach for its quantification. Adherence to a validated protocol, from sample collection to data interpretation, is paramount for ensuring the clinical utility of this important biomarker. As with any laboratory-developed test, thorough validation of all aspects of the assay is essential to guarantee the accuracy and precision of the results.

References

  • Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. ResearchGate. Available at: [Link].

  • COMPLETE HYDROLYSIS OF STEROID CONJUGATES AND QUANTITATIVE EXTRACTION OF FREE STEROIDS FROM URINE. Canadian Science Publishing. Available at: [Link].

  • A validated liquid chromatography mass spectrometry method for comprehensive urinary steroid profiling: applications in hypertension research and diagnostic studies. Endocrine Abstracts. Available at: [Link].

  • Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. PMC - PubMed Central - NIH. Available at: [Link].

  • Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. PubMed. Available at: [Link].

  • Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins). PubMed. Available at: [Link].

  • Reference intervals for the urinary steroid metabolome. PLOS ONE. Available at: [Link].

  • Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. Available at: [Link].

  • Multiple reaction monitoring (MRM) transitions and setting parameters for sex steroid hormones and the stable-isotope-labeled ISs. ResearchGate. Available at: [Link].

  • Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society* Clinical Practice Guideline. Oxford Academic. Available at: [Link].

  • 3A shows the steroidogenic pathway. The dotted line represents the enzyme block and inside the gray area are the precursors and end-products expected to be absent in patients with the StAR gene defects. The arrows indicate the serum levels of each one of the steroids. 3B is a table showing some aspects of the clinical presentation. ResearchGate. Available at: [Link].

  • Determination of reference intervals for urinary steroid profiling using a newly validated GC. RUG. Available at: [Link].

  • Archive ouverte UNIGE Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on huma. UNIGE. Available at: [Link].

  • Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC-MS-MS. ResearchGate. Available at: [Link].

  • Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population. MDPI. Available at: [Link].

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Available at: [Link].

  • Figure 1. [Pathways of Adrenal Steroidogenesis: Five...]. Endotext - NCBI Bookshelf. Available at: [Link].

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link].

  • Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status. NIH. Available at: [Link].

  • Figure 1 from Adrenal steroidogenesis and congenital adrenal hyperplasia. Semantic Scholar. Available at: [Link].

  • Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link].

  • Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. Available at: [Link].

  • Sex- and age-specific reference intervals of 16 steroid metabolites quantified simultaneously by LC-MS/MS in sera from 2458 healthy subjects aged 0 to 77 years. The Capital Region of Denmark's Research Portal. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Sensitivity and Specificity of Delta 5-Pregnenetriol Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving the sensitivity and specificity of delta 5-Pregnenetriol (Δ5-P5-triol) assays. As a Senior Application Scientist, my goal is to empower you with the knowledge to troubleshoot common issues and optimize your analytical methods.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of Δ5-P5-triol, providing potential causes and actionable solutions.

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: My assay is showing poor sensitivity for this compound, with the signal barely distinguishable from the baseline noise. What are the likely causes and how can I improve it?

Answer: Low sensitivity is a common challenge, often stemming from issues in sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Inefficient Sample Extraction Δ5-P5-triol may not be efficiently recovered from the sample matrix (e.g., serum, plasma).Optimize your extraction method. For liquid-liquid extraction (LLE), test different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate). For solid-phase extraction (SPE), experiment with different sorbents (e.g., C18, mixed-mode) and elution solvents.
    Ion Suppression/Enhancement Co-eluting matrix components can interfere with the ionization of Δ5-P5-triol in the mass spectrometer source, suppressing or enhancing the signal.Improve chromatographic separation to resolve Δ5-P5-triol from interfering compounds. A longer gradient or a different stationary phase may be necessary. Consider using a more rigorous sample cleanup procedure.
    Suboptimal Mass Spectrometer Parameters The settings for ion source temperature, gas flows, and collision energy may not be optimized for Δ5-P5-triol.Perform a thorough optimization of all MS parameters using a pure standard of Δ5-P5-triol. This includes tuning the precursor and product ion masses, as well as the collision energy for each transition.
    Derivatization Issues If using derivatization to enhance sensitivity (e.g., with picolinic acid), the reaction may be incomplete or inefficient.Optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time. Ensure the absence of interfering substances that could quench the reaction.
  • Expert Insight: The choice of internal standard is critical. A stable isotope-labeled internal standard (e.g., d7-Δ5-P5-triol) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.

Issue 2: Lack of Specificity and Interfering Peaks

Question: I am observing interfering peaks that co-elute with my this compound peak, compromising the specificity of my assay. How can I identify and eliminate these interferences?

Answer: Lack of specificity is often due to the presence of isomeric or isobaric compounds that are not adequately separated from Δ5-P5-triol.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Isomeric Interference Isomers of Δ5-P5-triol, such as other pregnenetriol isomers, can have the same mass and similar fragmentation patterns, making them difficult to distinguish.Enhance chromatographic resolution. This can be achieved by using a longer column, a smaller particle size stationary phase, or by optimizing the mobile phase composition and gradient. Two-dimensional liquid chromatography (2D-LC) can also provide a significant increase in resolving power.
    Isobaric Interference Compounds with the same nominal mass as Δ5-P5-triol but a different elemental composition can also interfere.Utilize high-resolution mass spectrometry (HRMS) to differentiate between Δ5-P5-triol and isobaric interferences based on their accurate mass.
    Contamination Contamination from reagents, solvents, or labware can introduce interfering peaks.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Run blank samples to identify and trace the source of contamination.
  • Workflow for Investigating Interferences:

Caption: Troubleshooting workflow for interfering peaks.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of measuring this compound?

This compound is a steroid metabolite that can be elevated in certain forms of congenital adrenal hyperplasia (CAH), particularly in 21-hydroxylase deficiency and 11β-hydroxylase deficiency. Its measurement can aid in the diagnosis and monitoring of these conditions.

Q2: What are the advantages of using LC-MS/MS over immunoassays for Δ5-P5-triol analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to immunoassays. Immunoassays can suffer from cross-reactivity with other structurally related steroids, leading to inaccurate results. LC-MS/MS can separate Δ5-P5-triol from these interfering compounds, providing a more reliable measurement.

Q3: How can I properly validate my LC-MS/MS method for Δ5-P5-triol?

Method validation should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA). Key validation parameters include:

  • Accuracy: Assessing the agreement between the measured and true values.

  • Precision: Evaluating the repeatability and reproducibility of the assay.

  • Sensitivity: Determining the lower limit of quantification (LLOQ).

  • Specificity: Demonstrating the ability to measure Δ5-P5-triol without interference.

  • Matrix Effect: Assessing the influence of the sample matrix on ionization.

  • Recovery: Evaluating the efficiency of the extraction process.

  • Stability: Determining the stability of Δ5-P5-triol in the sample matrix under different storage conditions.

Q4: What are the key considerations for sample collection and handling?

Proper sample collection and handling are crucial for accurate results.

  • Sample Type: Serum or plasma are the most common matrices.

  • Collection Tube: Use tubes without additives that could interfere with the assay.

  • Storage: Samples should be stored frozen at -20°C or -80°C to minimize degradation.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can affect the stability of Δ5-P5-triol.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of serum or plasma into a clean glass tube.

  • Add 50 µL of the internal standard solution (e.g., d7-Δ5-P5-triol in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of MTBE.

  • Vortex for 1 minute to extract the steroids.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Typical LC-MS/MS Parameters for Δ5-P5-triol Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Δ5-P5-triol, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Δ5-P5-triol: Monitor at least two transitions (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2).

      • Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled internal standard.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Part 4: Visualizations

G cluster_steroidogenesis Simplified Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 Delta5_P5_triol This compound 17-OH-Pregnenolone->Delta5_P5_triol Metabolic Conversion

Caption: Simplified steroidogenesis pathway showing the origin of this compound.

G cluster_workflow LC-MS/MS Workflow for Δ5-P5-triol Sample 1. Sample Collection (Serum/Plasma) Preparation 2. Sample Preparation (LLE or SPE) Sample->Preparation LC 3. LC Separation (C18 Column) Preparation->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: Typical LC-MS/MS workflow for this compound analysis.

References

  • Turcu, A. F., & Auchus, R. J. (2015). Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. Endocrinology and Metabolism Clinics of North America, 44(2), 275–296. [Link]

  • Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2010). Liquid chromatography-tandem mass spectrometry for analysis of steroids in clinical laboratories. Clinical Chemistry, 56(8), 1204–1213. [Link]

Technical Support Center: A Troubleshooting Guide for Delta 5-Pregnenetriol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and scientifically grounded protocols to navigate the complexities of Δ5-Pregnenetriol analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues researchers, scientists, and drug development professionals may encounter during their experiments in a direct question-and-answer format.

Sample Preparation & Derivatization
Q1: My derivatization of Δ5-Pregnenetriol appears incomplete or inconsistent, leading to poor peak response and variability. What are the common causes and how can I fix this?

A1: Incomplete derivatization is a primary source of error in steroid GC-MS analysis. The goal of derivatization, typically silylation, is to replace active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the steroid, making it suitable for GC analysis.[1]

Causality & Troubleshooting:

  • Moisture is the Enemy: The most common cause of incomplete silylation is the presence of moisture. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly susceptible to hydrolysis.[2] Ensure all glassware is scrupulously dried, and samples are evaporated to complete dryness under a stream of nitrogen before adding the derivatization reagent. The presence of water will consume the reagent and lead to inconsistent results.[2]

  • Reagent Choice & Catalysts: For sterically hindered hydroxyl groups, a more potent silylating reagent or the addition of a catalyst may be necessary. A common and effective mixture for steroids is MSTFA with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT)[2], or a combination of BSTFA with trimethylchlorosilane (TMCS).[3] The catalyst accelerates the reaction, ensuring complete derivatization of all hydroxyl groups on the pregnanetriol molecule.

  • Reaction Conditions: The derivatization reaction is temperature and time-dependent. While some protocols suggest room temperature, heating the reaction mixture (e.g., 60-80°C for 20-40 minutes) can significantly improve the yield and kinetics of the derivatization, especially for complex steroids.[2]

  • Matrix Interferences: Biological matrices can contain components that compete for the derivatizing reagent or inhibit the reaction. A robust sample clean-up, such as Solid-Phase Extraction (SPE), prior to derivatization is crucial to remove these interferences.[4]

Protocol for Robust Derivatization:

  • Following extraction and clean-up, evaporate the sample to complete dryness in a reaction vial under a gentle stream of nitrogen at 40-50°C.

  • Add 50 µL of a silylating mixture (e.g., MSTFA + 1.5% NH₄I + 0.3% DTT or BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes to ensure complete reaction.

  • Cool to room temperature before GC-MS injection.

Gas Chromatography & Peak Integrity
Q2: I'm observing poor peak shape, specifically peak tailing, for my derivatized Δ5-Pregnenetriol. What is causing this and how can I achieve a symmetrical peak?

A2: Peak tailing is typically a sign of active sites within the GC system that are interacting with the analyte. These interactions, usually with polar functional groups that may have remained underivatized, cause delayed elution and a characteristic "tail."

Causality & Troubleshooting:

  • Inlet Contamination/Activity: The GC inlet is a common source of activity. Acidic or basic sites on a dirty inlet liner can interact with the analyte. Regularly replace the inlet liner and septum. Using an ultra-inert liner can significantly reduce these interactions.[5]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites. If you suspect this, trim the first 10-20 cm of the column from the inlet side.

  • Incomplete Derivatization: As mentioned in Q1, any remaining free hydroxyl groups on the pregnanetriol molecule will be prone to interaction with the GC system. Re-evaluate and optimize your derivatization protocol.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak broadening and tailing.[6] Ensure the column is cut cleanly with a ceramic wafer and installed according to the manufacturer's instructions.

Q3: The retention time for Δ5-Pregnenetriol is unstable and shifts between injections. What should I investigate?

A3: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times usually point to issues with the chromatographic conditions.

Causality & Troubleshooting:

  • Carrier Gas Flow/Pressure Instability: The most common cause is an unstable carrier gas flow. Check for leaks in the gas lines, injector, and column connections using an electronic leak detector.[7][8] Ensure the gas cylinders have adequate pressure and that regulators are functioning correctly.

  • Oven Temperature Inconsistency: Verify that the GC oven is accurately reaching and holding the setpoint temperatures. Small fluctuations in oven temperature can lead to significant shifts in retention time, especially with long run times.

  • Column Bleed/Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. High column bleed, often indicated by a rising baseline at high temperatures and characteristic ions (m/z 207, 281), can be a symptom of this.[9]

  • Sample Matrix Effects: In some cases, high concentrations of co-injected matrix components can slightly alter the retention time.[10] Ensure your sample clean-up is effective and consistent.

Mass Spectrometry & Data Analysis
Q4: I am not detecting any peak for Δ5-Pregnenetriol. What is a systematic way to troubleshoot this issue?

A4: The absence of a peak requires a systematic check of the entire workflow, from sample to detector.

Causality & Troubleshooting:

  • Verify Sample and Syringe: First, check the simple things. Is there sample in the vial? Is the autosampler syringe drawing up the sample correctly?[8] Manually inject a high-concentration standard to confirm the instrument is capable of detecting the analyte.

  • Check GC-MS System Suitability: Before analyzing samples, always run a system suitability test with a known standard. This confirms that the entire system (injector, column, detector) is functioning correctly.

  • Injector Problems: A plugged inlet liner or a leaking septum can prevent the sample from reaching the column.

  • Column Integrity: A broken column will prevent the analyte from reaching the detector. Check for carrier gas flow at the detector end.

  • MS Detector Issues:

    • Tuning: Has the mass spectrometer been tuned recently? A poor tune will result in low sensitivity or no signal.

    • Filament/Source: Check the filament status. A burned-out filament will result in no ionization. The ion source may also be dirty, which can suppress the signal.[11]

    • Detector Voltage: Ensure the electron multiplier voltage is set appropriately.

The following diagram provides a logical workflow for troubleshooting the absence of a peak.

Troubleshooting Flowchart: No Peak Detected

NoPeakTroubleshooting Start No Peak Detected for Δ5-Pregnenetriol CheckSample 1. Verify Sample & Syringe - Sample in vial? - Autosampler functioning? Start->CheckSample InjectStandard 2. Manually Inject High Conc. Standard CheckSample->InjectStandard PeakObserved Peak Observed? InjectStandard->PeakObserved NoPeak Still No Peak PeakObserved->NoPeak No ProblemSolved Problem Likely in Sample Prep or Dilution PeakObserved->ProblemSolved Yes CheckGC 3. Check GC System - Inlet liner/septum? - Carrier gas flow? - Column broken? NoPeak->CheckGC CheckMS 4. Check MS System - MS Tune Report OK? - Ion source dirty? - Filament active? CheckGC->CheckMS SystemProblem System-Level Fault (GC or MS) CheckMS->SystemProblem

A decision tree for troubleshooting the absence of a target analyte peak.

Q5: How do I correctly identify the Δ5-Pregnenetriol peak and interpret its mass spectrum?

A5: Confident identification relies on two key parameters: retention time and the mass spectrum.

  • Retention Time: The retention time of your analyte should match that of a known, authentic standard run under the exact same chromatographic conditions.

  • Mass Spectrum Interpretation: The derivatized Δ5-Pregnenetriol will produce a characteristic fragmentation pattern under electron ionization (EI). The molecular ion (M+) of the tris-TMS derivative (C₂₁H₃₆O₃ + 3 Si(CH₃)₃ - 3H) would have a theoretical m/z of 552.4. However, the molecular ion for steroids is often weak or absent.[12] Identification is therefore based on characteristic fragment ions.

You should look for:

  • The Molecular Ion (M+): Even if weak, its presence is strong evidence.

  • Characteristic Neutral Losses: Silylated compounds often show a loss of a methyl group (-15 Da) or trimethylsilanol ([M-90]+).

  • Fragment Ions: The fragmentation pattern is like a fingerprint. You must compare the mass spectrum of your peak to that of a reference standard or a validated spectral library (e.g., NIST, Wiley).[13][14]

For confident identification, especially in clinical or regulated environments, it is recommended to monitor multiple characteristic ions in Selected Ion Monitoring (SIM) mode. This increases sensitivity and specificity.

Quantitative Data & Recommended Parameters

The following table provides a starting point for method development. Parameters should be empirically optimized for your specific instrument and application.[13]

ParameterRecommended SettingRationale & Key Considerations
GC Column 30-50m x 0.25mm ID, 0.25µm filmA 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good general-purpose column for steroid analysis.[13][15]
Carrier Gas HeliumMaintain a constant flow rate of 1.0-1.5 mL/min.[13]
Inlet Temperature 280-300 °CMust be high enough to ensure rapid volatilization without causing thermal degradation.[13]
Injection Mode Splitless (1 µL)Provides the best sensitivity for trace-level analysis. A purge activation time of 1-2 minutes is typical.[13]
Oven Program Start at 150°C, ramp 10-20°C/min to 320°CThe temperature program must be optimized to separate Δ5-Pregnenetriol from isomers and other matrix components.[13]
MS Transfer Line 280-300 °CMust be hot enough to prevent analyte condensation.
Ion Source Temp 230 °CA standard temperature for EI sources.[13]
Quadrupole Temp 150 °CA standard temperature for quadrupoles.[13]
Acquisition Mode Full Scan (m/z 50-600) or SIMFull scan is used for initial identification. SIM is used for quantification to improve sensitivity.[1]
SIM Ions (tris-TMS) Hypothetical m/z values: 552 (M+), 537, 462, 372Note: These are illustrative. Actual ions must be determined by analyzing a pure standard.
Experimental Workflow Visualization

The overall process for analyzing Δ5-Pregnenetriol by GC-MS is a multi-step procedure requiring careful attention to detail at each stage.

Workflow for Δ5-Pregnenetriol GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Urine, Plasma) Hydrolysis 2. Enzymatic Hydrolysis (if analyzing conjugates) Sample->Hydrolysis SPE 3. Solid-Phase Extraction (Clean-up) Hydrolysis->SPE Evaporation 4. Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Derivatization 5. Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS 6. GC-MS Injection & Separation Derivatization->GCMS Detection 7. Mass Spectrometry Detection (Scan/SIM) GCMS->Detection Integration 8. Peak Integration & Identification Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Final Report Quantification->Report

A comprehensive workflow from sample collection to final data reporting.

References
  • Bongiovanni, A. M. (1965). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. Available at: [Link]

  • Gushchina, E., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed. Available at: [Link]

  • Mazzarino, M., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. Available at: [Link]

  • Gushchina, E., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]

  • Mazzarino, M., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]

  • Shackleton, C. H. L. (2020). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? Journal of the Endocrine Society. Available at: [Link]

  • World Anti Doping Agency. (n.d.). Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ). WADA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pregnanetriol. PubChem. Available at: [Link]

  • Denburg, M. R., & Ker-Tsun, H. (2011). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. PMC. Available at: [Link]

  • Data Analysis Chromatography Skills. (2023). How to Troubleshoot and Improve Your GC MS. YouTube. Available at: [Link]

  • P. van Eeckhout, et al. (2010). GC-MS method development and validation for anabolic steroids in feed samples. PubMed. Available at: [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. Available at: [Link]

  • Mazzarino, M., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). C50 | Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance. CLSI. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Screen for Steroids using gas chromatography-mass specetrometry. FDA. Available at: [Link]

  • Crompton, T. (2013). Optimizing GC–MS Methods. LCGC International. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2021). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. NIH. Available at: [Link]

  • ResearchGate. (2017). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Available at: [Link]

  • Weidolf, L. (n.d.). Interpreting MS/MS spectra. University of Gothenburg. Available at: [Link]

  • Chromatography Online. (2023). Assessing Illicit Steroid Quality with Chromatography: Implications for Harm Reduction. Chromatography Online. Available at: [Link]

  • ANSI Webstore. (2002). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. ANSI Webstore. Available at: [Link]

  • Laboratory Medicine. (2002). CLSI Publishes Guidelines for Gas Chromatography/Mass Spectrometry Confirmation of Drugs. Oxford Academic. Available at: [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. Available at: [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Agilent. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]

  • mrphysh. (2012). Use of derivatization in Gas Chromatography. YouTube. Available at: [Link]

  • LCGC International. (2007). New Guidelines Assist in Use of MS in Clinical Lab. LCGC International. Available at: [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.6: Interpretation of Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]

  • ANSI Webstore. (2007). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Proposed Guideline. ANSI Webstore. Available at: [Link]

  • dos Santos, F. N., et al. (2019). Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Pregnanetriolone. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Addressing Cross-Reactivity in Delta 5-Pregnenetriol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating cross-reactivity in delta 5-Pregnenetriol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in a this compound immunoassay?

A: Cross-reactivity occurs when the antibodies in the immunoassay kit, which are intended to bind specifically to this compound, also bind to other structurally similar steroid hormones or their metabolites present in the sample.[3][5][6] This non-specific binding leads to a falsely elevated signal, making it seem like there is more this compound in the sample than there actually is. The root cause of this issue lies in the inherent difficulty of generating antibodies that can distinguish between steroid molecules with very subtle structural differences.[3][9]

Q2: My this compound immunoassay results are unexpectedly high. Could this be due to cross-reactivity?

A: Yes, unexpectedly high results are a classic sign of potential cross-reactivity. If the measured concentrations are not consistent with the physiological context or other experimental data, it is prudent to suspect interference from cross-reacting substances.[7] Other potential causes for high signals can include improper washing steps, incorrect reagent concentrations, or contamination, so it's important to rule those out as well.

Q3: What are the most likely molecules to cross-react with a this compound antibody?

A: The primary culprits are steroids that share a similar core structure with this compound. Given its structure, potential cross-reactants include its precursors and other related metabolites in the steroidogenesis pathway. While specific cross-reactivity profiles depend on the particular antibody used, structurally analogous compounds are always a concern.[3][6]

Potential Cross-Reactants with this compound

CompoundStructural Similarity to this compoundRationale for Potential Cross-Reactivity
Pregnenolone Precursor with a similar steroid backbone.High structural homology, differing by hydroxyl groups.
17α-Hydroxypregnenolone Immediate precursor in some metabolic pathways.Very similar structure, a primary candidate for cross-reactivity.
Dehydroepiandrosterone (DHEA) Shares the delta-5-ene-3β-ol structure.The A and B rings are identical, increasing the likelihood of antibody recognition.
Pregnanetriol The saturated analog of this compound.Minor difference in the A/B ring junction can still allow for antibody binding.[1][2]
Other Pregnane Derivatives Various metabolites of pregnenolone and progesterone.The core pregnane skeleton is a common feature that can be recognized by the antibody.[6]

Q4: How can I perform a quick preliminary check for cross-reactivity in my samples?

A: A simple way to screen for significant cross-reactivity is to perform a spike-and-recovery experiment combined with a serial dilution.

  • Spike-and-Recovery: Add a known amount of a this compound standard to your sample matrix and measure the concentration. A recovery significantly different from 100% can indicate matrix effects, including interference.

  • Serial Dilution: Dilute a sample with high endogenous levels of this compound in the assay buffer. If cross-reacting substances are present, the results may not be linear upon dilution.

In-Depth Troubleshooting Guide

Step 1: Assess the Specificity of Your Immunoassay

Before beginning extensive troubleshooting, it is critical to understand the limitations of your specific assay.

  • Review Manufacturer's Documentation: Carefully examine the kit's package insert for data on cross-reactivity with other steroids. Manufacturers typically test a panel of related compounds and report the percent cross-reactivity.[6]

  • Literature Search: Search for publications that have used the same immunoassay kit. Researchers may have reported their own findings on the assay's specificity and any troubleshooting steps they took.

Step 2: Pre-Assay Sample Purification to Remove Interferences

If significant cross-reactivity is suspected, the most effective strategy is to remove the interfering compounds from the sample before performing the immunoassay.[7][9]

Protocol: Solid-Phase Extraction (SPE) for Steroid Purification

This protocol provides a general framework for using a C18 SPE cartridge to separate steroids based on polarity. Optimization will be required for your specific application.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat your serum or plasma sample (e.g., by protein precipitation with acetonitrile).

    • Dilute the pre-treated sample in a loading buffer (e.g., 10% methanol in water).

    • Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing (to remove polar interferences):

    • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 20% methanol in water). This will elute highly polar, potentially interfering compounds while retaining the steroids of interest.

  • Elution (to collect the steroid fraction):

    • Elute the steroids from the cartridge with 2 mL of a stronger solvent like methanol or acetonitrile.

  • Sample Preparation for Immunoassay:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the immunoassay buffer provided with the kit.

    • The sample is now ready for analysis.

Causality Behind the Method: SPE separates compounds based on their physicochemical properties. By using a non-polar stationary phase (C18) and varying the polarity of the mobile phase (solvents), we can selectively wash away compounds that are less hydrophobic than this compound and then elute the fraction containing our analyte, leaving behind many potential cross-reactants.

Step 3: Confirming and Quantifying Cross-Reactivity

To definitively prove and quantify the extent of cross-reactivity, you should perform a cross-reactivity assessment.

Protocol: Determining Percent Cross-Reactivity
  • Prepare a Standard Curve: Generate a standard curve for this compound according to the immunoassay kit's instructions.

  • Determine the 50% Binding Point (B/B0 = 50%): From the standard curve, find the concentration of this compound that causes a 50% reduction in the maximum signal. This is your reference concentration.

  • Test Potential Cross-Reactants:

    • Prepare serial dilutions of the suspected cross-reacting steroid.

    • Run these dilutions in the immunoassay in the same way as the this compound standards.

  • Calculate Percent Cross-Reactivity:

    • For the cross-reacting steroid, determine the concentration that also gives a 50% reduction in the maximum signal.

    • Use the following formula:

      % Cross-Reactivity = (Concentration of Δ5-P5-triol at 50% binding / Concentration of cross-reactant at 50% binding) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualization of the Troubleshooting Workflow

troubleshooting_workflow start Unexpectedly High Results check_basics Check Assay Basics: - Pipetting - Washing - Reagent Prep start->check_basics suspect_cr Cross-Reactivity (CR) Suspected check_basics->suspect_cr If basics are OK review_lit Review Kit Insert & Literature for Known CR suspect_cr->review_lit sample_prep Implement Pre-Assay Sample Purification (SPE/LLE) review_lit->sample_prep run_assay Run Purified Sample in Immunoassay sample_prep->run_assay results_ok Results are Plausible? run_assay->results_ok confirm_cr Perform Cross-Reactivity Calculation Experiment results_ok->confirm_cr No / Still Uncertain end Accurate Quantification results_ok->end Yes lcms Confirm with Gold Standard: LC-MS/MS confirm_cr->lcms lcms->end

Caption: A workflow for troubleshooting cross-reactivity in immunoassays.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While immunoassays are excellent screening tools, their inherent limitations in specificity for structurally similar compounds like steroids can be problematic.[4][5][10] For research that requires high specificity and accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[5][11][12]

How LC-MS/MS Overcomes Cross-Reactivity:

  • Chromatographic Separation (LC): The liquid chromatography step separates the different steroids in the sample based on their physicochemical properties before they reach the detector. This means that even if two steroids have the same mass, they will be distinguished by their different retention times on the chromatography column.

  • Mass-to-Charge Ratio Detection (MS/MS): The tandem mass spectrometer identifies molecules based on their unique mass-to-charge ratio and their fragmentation patterns. This provides a very high degree of specificity, as it is highly unlikely that two different molecules will have both the same retention time and the same mass fragmentation pattern.

Comparison of Immunoassay and LC-MS/MS for Steroid Analysis
FeatureImmunoassayLC-MS/MS
Specificity Variable; prone to cross-reactivity with structurally similar steroids.[4][5][9]Very high; considered the "gold standard" for specificity.[5][10]
Sensitivity Generally high, but can be artificially inflated by cross-reactivity.Excellent, often capable of detecting lower concentrations than immunoassays.[13]
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample.
Cost per Sample Generally lower.Higher, due to expensive equipment and specialized personnel.[5]
Multiplexing Typically measures one analyte at a time.Can simultaneously measure multiple steroids in a single run.[11][13][14]
Visualization of Steroid Structural Similarity

steroid_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone hydroxypreg 17α-Hydroxypregnenolone pregnenolone->hydroxypreg 17α-hydroxylase progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA hydroxypreg->dhea p5_triol This compound hydroxypreg->p5_triol Metabolic Steps hydroxyprog 17α-Hydroxyprogesterone progesterone->hydroxyprog androstenedione Androstenedione hydroxyprog->androstenedione

Caption: Simplified steroid pathway highlighting this compound and related structures.

Conclusion

Addressing cross-reactivity is a critical aspect of obtaining reliable data from this compound immunoassays. By understanding the potential sources of interference, implementing systematic troubleshooting workflows including sample purification, and validating results with more specific methods like LC-MS/MS when necessary, researchers can ensure the scientific integrity of their findings. This guide provides the foundational knowledge and practical steps to confidently navigate the challenges of steroid immunoassay analysis.

References

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(1-2), 1-15. [Link]

  • Botelho, J. C., et al. (2013). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17. [Link]

  • Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When?. Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713-1719. [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]

  • Newell-Price, J., & Trainer, P. J. (2020). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Journal of Clinical Medicine, 9(11), 3463. [Link]

  • Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17. [Link]

  • Wisconsin National Primate Research Center. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. [Link]

  • Wikipedia. (n.d.). Cortisol. Wikipedia. [Link]

  • Bongiovanni, A. M. (1968). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. The Journal of Clinical Investigation, 47(9), 2086-2094. [Link]

  • Bongiovanni, A. M. (1968). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. [Link]

  • Guck, E. J., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(23), 5863-5875. [Link]

  • Shinkyo, R., et al. (2003). Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome. Journal of Lipid Research, 44(1), 157-167. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Hycult Biotech. [Link]

  • Van den Berg, M., et al. (2019). Validation of a 13 steroids panel with the Chromsystem kit by LC-MS/MS. ORBi. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Wang, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(4), 738-750. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. US EPA. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. [Link]

  • Kapoor, M., et al. (2022). Structural basis of Δ9-THC analog activity at the Cannabinoid 1 receptor. Nature Chemical Biology, 18(9), 985-994. [Link]

  • Szirmai, M., & Halldin, M. M. (1995). A Urinary Metabolite of Delta 1-tetrahydrocannabinol. The First Synthesis of 4",5"-bisnor-delta 1-tetrahydrocannabinol-7,3"-dioic Acid, and a Deuterium Labelled Analogue. Bioorganic & Medicinal Chemistry, 3(7), 899-906. [Link]

Sources

interference from structurally similar steroids in delta 5-Pregnenetriol assays

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Delta 5-Pregnenetriol Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (Δ5-P'triol) assays. This resource is designed to provide in-depth, experience-driven insights into the common challenges encountered when quantifying this important steroid metabolite. The unique structure of Δ5-P'triol makes it susceptible to interference from other structurally similar steroids, a frequent cause of analytical variability and inaccuracy. This guide provides robust troubleshooting protocols and answers to frequently asked questions to help you ensure the specificity, accuracy, and reliability of your results.

Troubleshooting Guide: Interference in Δ5-P'triol Quantification

This section addresses specific issues related to assay interference in a direct question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step protocols for their resolution.

Question 1: My Δ5-P'triol results seem unexpectedly high or inconsistent. How can I determine if I have an interference problem?

Unexpectedly high or variable results are classic signs of analytical interference. This can stem from antibody cross-reactivity in immunoassays or co-elution of isobaric compounds in mass spectrometry (MS). A systematic investigation is required to confirm and identify the source of the interference.

The first step is to recognize that different analytical platforms have distinct vulnerabilities. Immunoassays are prone to cross-reactivity from any molecule that can bind to the antibody, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to compounds that share the same mass and are not chromatographically separated.[1]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Investigating Assay Interference"

Protocol 1: Interference Check via Spike-Recovery (Immunoassay)

This protocol helps determine if a specific, suspected steroid is cross-reacting in your immunoassay.

  • Prepare Samples: Pool several of your study samples to create a representative matrix.

  • Create Spikes:

    • Control: Pooled sample with vehicle (assay buffer).

    • Analyte Spike: Pooled sample spiked with a known, low-to-mid range concentration of a Δ5-P'triol standard.

    • Interferent Spike: Pooled sample spiked with the suspected interfering steroid (e.g., 17-hydroxypregnenolone) at a pathophysiologically relevant concentration.

  • Assay: Analyze all three preparations according to the manufacturer's instructions.

  • Calculate Recovery:

    • Calculate the recovery of the Δ5-P'triol spike: Recovery % = [(Measured Concentration in Analyte Spike - Measured Concentration in Control) / Spiked Concentration] * 100. This should be within your lab's acceptance criteria (e.g., 85-115%) to validate the test.

    • Observe the result of the "Interferent Spike." If the measured Δ5-P'triol concentration is significantly higher than the "Control," this indicates cross-reactivity.

Question 2: What are the most common steroids that interfere with Δ5-P'triol assays?

Interference is fundamentally a problem of mistaken identity. The likelihood of a steroid interfering is directly related to its structural similarity to Δ5-P'triol and its relative concentration in the sample.[2]

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=92778&t=l", label=""]; Ptriol [pos="0,0!", label="Δ5-Pregnenetriol\n(C21H34O3)"];

} caption: "Structural Similarity of Key Steroids"

For Immunoassays: The primary concern is cross-reactivity, where the antibody binds to steroids other than Δ5-P'triol.[1]

  • 17-hydroxypregnenolone (17-OHPreg): This is the direct metabolic precursor to Δ5-P'triol and is structurally very similar. In certain conditions, such as 3β-hydroxysteroid dehydrogenase (HSD3B2) deficiency, 17-OHPreg can accumulate to very high levels, causing significant interference.[3][4]

  • 17-hydroxyprogesterone (17-OHP): While less similar than 17-OHPreg, high concentrations of 17-OHP, as seen in 21-hydroxylase deficiency, can sometimes lead to clinically significant cross-reactivity in less specific assays.[5]

For LC-MS/MS: The challenge is resolving isobaric compounds—molecules that have the same nominal mass but different structures. Without adequate chromatographic separation, these can co-elute and lead to falsely elevated results.[6][7]

CompoundChemical FormulaMonoisotopic MassPotential for Interference
Δ5-Pregnenetriol C₂₁H₃₄O₃334.2508Target Analyte
17-HydroxypregnenoloneC₂₁H₃₂O₃332.2351Not isobaric, but can be a major immunoassay cross-reactant.
PregnanetriolC₂₁H₃₆O₃336.2664Not isobaric, but its ratio to Δ5-P'triol is diagnostic.[8]
11-DeoxycortisolC₂₁H₃₀O₄346.2144Not isobaric.
AndrostenediolC₁₉H₃₀O₂290.2246Not isobaric.

Note: While no major endogenous steroids are directly isobaric with Δ5-Pregnenetriol, metabolites or exogenous compounds could potentially interfere. Careful chromatography is always essential.

Question 3: My lab uses LC-MS/MS, which is supposed to be highly specific. Why would I still see interference?

While LC-MS/MS offers superior specificity compared to immunoassays, it is not immune to interference.[9] The key vulnerability lies in the potential for isobaric interference , where two different compounds have the same mass-to-charge ratio (m/z) and are not separated by the liquid chromatography (LC) column.[6][10]

If an isobaric interferent co-elutes with Δ5-P'triol, it will enter the mass spectrometer at the same time and be fragmented. If one of its fragments happens to match the quantifier or qualifier ion transition being monitored for Δ5-P'triol, it will contribute to the signal and cause a falsely high reading.

Protocol 2: Verifying Specificity in an LC-MS/MS Assay

This self-validating protocol ensures your method can distinguish Δ5-P'triol from its most likely interferents.

  • System Suitability: Before each run, inject a mix of Δ5-P'triol and other key steroids (e.g., 17-OHPreg, pregnanetriol, 17-OHP). Confirm that your LC method provides baseline separation for all compounds. A resolution factor (Rs) of >1.5 is recommended.

  • Monitor Ion Ratios: For every sample, monitor at least two MRM (Multiple Reaction Monitoring) transitions for Δ5-P'triol—a primary "quantifier" and a secondary "qualifier." The ratio of the qualifier to the quantifier ion must remain constant (typically within ±20%) across all calibrators, controls, and unknown samples. A deviation in this ratio for a specific sample is a strong indicator of a co-eluting interference affecting one of the transitions.[11]

  • Chromatographic Peak Inspection: Visually inspect the chromatogram for every positive result. Look for any signs of peak distortion, such as fronting, tailing, or split peaks, which can indicate a hidden co-eluting compound.

  • Interference Testing: During method validation, perform experiments by spiking high concentrations of structurally similar steroids into samples to demonstrate that they do not impact the quantification of Δ5-P'triol.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is Δ5-Pregnenetriol and why is its measurement important? Δ5-Pregnenetriol (5-Pregnene-3β,17α,20α-triol) is a steroid metabolite. Its measurement is particularly important in the diagnosis and monitoring of certain forms of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[12] Specifically, an elevated ratio of Δ5-Pregnenetriol to its metabolite pregnanetriol is a key indicator of 3β-hydroxysteroid dehydrogenase (HSD3B2) deficiency.[8][13]

  • Q2: Can I use an immunoassay for Δ5-P'triol analysis? While immunoassays for steroid hormones are widely available and convenient, they are inherently susceptible to cross-reactivity from structurally similar compounds.[1][2] For diagnostic purposes, especially in neonatal screening or CAH workups where precursor steroids are extremely high, the lack of specificity can lead to false-positive results.[14] LC-MS/MS is now considered the gold standard for steroid analysis due to its higher specificity and ability to measure a full panel of steroids simultaneously.[15][16]

  • Q3: My assay kit insert lists several cross-reactants. How do I know if they are relevant for my samples? The clinical or biological significance of a cross-reactant depends on two factors: its percent cross-reactivity and its potential concentration in your samples.[17] A compound with low cross-reactivity (e.g., 0.1%) may still cause significant interference if it is present at concentrations 1000-fold higher than your target analyte. Always consider the specific patient population or experimental condition. For example, in patients with 21-hydroxylase deficiency, 17-OHP levels can be extraordinarily high, making even minor cross-reactivity a major issue.[18]

  • Q4: How can I improve the separation of Δ5-P'triol from other steroids in my LC-MS/MS method? Optimizing chromatography is key to preventing isobaric interference.

    • Column Chemistry: Consider columns with different selectivities. While a standard C18 column is common, phenyl-hexyl or biphenyl phases can offer different interactions with the steroid rings, potentially improving resolution.

    • Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the additive (e.g., formic acid vs. ammonium formate) can alter steroid elution order.

    • Gradient Optimization: Lengthening the gradient or creating a shallow portion of the gradient around the elution time of your target analytes can significantly improve the separation of closely eluting compounds.

  • Q5: What does it mean to have a "self-validating" protocol? A self-validating protocol includes integrated checks and controls that confirm the validity of the data within the experiment itself.[19] For example, in the LC-MS/MS protocol described above, the consistent monitoring of ion ratios for every sample serves as an internal validation of specificity. If an interference appears in one sample, the ion ratio will deviate, automatically flagging that specific result as potentially compromised without requiring a complete re-run of the batch.

References

  • Jänne, O., Vihko, R., Sjövall, J., & Sjövall, K. (1969). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. Clinical Chemistry. Available at: [Link]

  • Arlt, W., & Willis, D. S. (2019). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Journal of Clinical Medicine. Available at: [Link]

  • Jänne, O., & Vihko, R. (1969). Urinary excretion of pregnanetriol and 5-pregnenetriol in two forms of congenital adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2006). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Forni, S., et al. (2019). Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report. Metabolites. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

  • Soldin, S. J., & Soldin, O. P. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Palomaki, G. E., et al. (2023). Validation of a monoclonal unconjugated estriol antibody for use in prenatal maternal serum screening. Annals of Clinical Biochemistry. Available at: [Link]

  • Genzen, J. R., & Cho, Y. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

  • Kim, S., et al. (2022). Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia. Scientific Reports. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate. Available at: [Link]

  • Al-Assaf, Z., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. OSTI.GOV. Available at: [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2006). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available at: [Link]

  • Turcu, A. F., et al. (2017). Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. Journal of the Endocrine Society. Available at: [Link]

  • Charoenwat, V., et al. (2022). First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. Frontiers in Endocrinology. Available at: [Link]

  • HealthMatters.io. (n.d.). 5-pregnenetriol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile. HealthMatters.io. Available at: [Link]

  • Reisch, N., et al. (2019). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Pregnenolone and 17-Hydroxypregnenolone, Serum. Endocrinology Catalog. Available at: [Link]

  • Kluge, S., et al. (2020). Evaluation of the detuning ratio as a tool to detect potential interference in LC-MSMS analysis. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Phenomenex. (2024). Advancing Hormone Testing Techniques. Phenomenex. Available at: [Link]

  • Barnes, R. B., et al. (2006). Clinical Evidence for Predominance of Delta-5 Steroid Production in Women with Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • HealthMatters.io. (n.d.). 5-pregnenetriol (Post-menopausal) - Hormone & Urinary Metabolites Assessment Profile. HealthMatters.io. Available at: [Link]

  • ResearchGate. (n.d.). Progesterone immunoassay cross-reactivity. ResearchGate. Available at: [Link]

  • Bustin, S., et al. (2020). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Heart Journal. Available at: [Link]

  • Vanhoenacker, G., et al. (2020). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link]

  • Güran, T., et al. (2015). Steroid profiling for congenital adrenal hyperplasia by tandem mass spectrometry as a second-tier test reduces follow-up burdens in a tertiary care hospital: a retrospective and prospective evaluation. Journal of Pediatric Endocrinology and Metabolism. Available at: [Link]

  • Barnes, R. B., et al. (2006). Clinical evidence for predominance of delta-5 steroid production in women with polycystic ovary syndrome. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

Sources

Technical Support Center: Enhancing Recovery of Delta 5-Pregnenetriol During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the recovery of delta 5-Pregnenetriol during sample preparation. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of steroid analysis and ensure the integrity of your experimental results.

Introduction to this compound Analysis

This compound ((3β,17α,20S)-Pregn-5-ene-3,17,20-triol) is a C21 steroid metabolite of pregnenolone.[1][2] Its quantification in biological matrices like urine and plasma is crucial for diagnosing and monitoring various endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[3][4][5] However, achieving accurate and reproducible quantification of this analyte can be challenging due to its chemical properties and the complexity of biological samples.

This guide will walk you through the critical steps of sample preparation, from initial sample handling to final extract preparation, with a focus on maximizing the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

The primary challenges in analyzing this compound revolve around its:

  • Conjugation: In biological fluids, this compound is often present as glucuronide and sulfate conjugates, which are not directly analyzable by common techniques like GC-MS and LC-MS/MS without a hydrolysis step.[6]

  • Low Endogenous Concentrations: The physiological levels of this compound can be very low, necessitating sensitive analytical methods and efficient sample enrichment.

  • Matrix Effects: Biological samples contain a multitude of endogenous compounds (e.g., phospholipids, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][7]

  • Structural Similarity to other Steroids: The presence of isomeric and isobaric steroids can lead to analytical interferences, requiring high chromatographic resolution.

  • Analyte Stability: The Δ⁵ double bond and hydroxyl groups can be susceptible to degradation under harsh chemical conditions (e.g., strong acids or bases).

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a frequent issue in steroid analysis. The following sections provide a systematic approach to troubleshooting and resolving this problem at each stage of sample preparation.

Section 1: Enzymatic Hydrolysis

Issue: Incomplete cleavage of this compound conjugates.

In biological samples, particularly urine, steroids are primarily excreted as water-soluble glucuronide and sulfate conjugates.[6] An enzymatic hydrolysis step is essential to cleave these conjugates and liberate the free steroid for extraction and analysis. Incomplete hydrolysis is a major source of low recovery.

Troubleshooting Steps:

  • Enzyme Selection:

    • The Challenge: Not all enzyme preparations are equally effective for all steroid conjugates. A study comparing a synthetic β-Glucuronidase/Sulfatase mix (BGS) to the more traditional Helix pomatia extract found that the BGS enzyme had a reduced ability to deconjugate delta-5-sulphated steroids.[8] This is a critical consideration for this compound analysis.

    • Recommendation: For samples containing a mix of glucuronidated and sulfated this compound, an enzyme preparation with both β-glucuronidase and sulfatase activity is necessary. Helix pomatia is a common choice, though it can have batch-to-batch variability.[8] It is crucial to validate the efficiency of your chosen enzyme for this compound conjugates.

  • Optimization of Hydrolysis Conditions:

    • The Rationale: The efficiency of enzymatic hydrolysis is highly dependent on pH, temperature, and incubation time.[9][10]

    • Recommendations:

      • pH: The optimal pH for most commercially available β-glucuronidase/sulfatase preparations from Helix pomatia is around 5.0-5.2.[10] It is essential to adjust the pH of your sample accordingly using a suitable buffer (e.g., acetate buffer).

      • Temperature: The optimal temperature for hydrolysis is typically between 37°C and 55°C.[9][11] Higher temperatures can improve hydrolysis rates but may also lead to enzyme degradation if outside the optimal range.

      • Incubation Time: Incubation times can range from 2 to 24 hours. A longer incubation time may be necessary for complete hydrolysis, especially for sulfated conjugates which tend to hydrolyze slower than glucuronides.[12]

Workflow for Optimizing Enzymatic Hydrolysis:

hydrolysis_optimization cluster_start Start cluster_conditions Experimental Conditions cluster_process Analysis cluster_end Outcome start Spiked Sample (this compound Conjugate) ph Vary pH (e.g., 4.5, 5.0, 5.5) start->ph Apply Variables temp Vary Temperature (e.g., 37°C, 45°C, 55°C) start->temp Apply Variables time Vary Incubation Time (e.g., 2h, 6h, 16h, 24h) start->time Apply Variables spe Solid-Phase Extraction ph->spe temp->spe time->spe analysis LC-MS/MS or GC-MS Analysis spe->analysis quantify Quantify Free This compound analysis->quantify optimal Determine Optimal Conditions quantify->optimal

Caption: Workflow for optimizing enzymatic hydrolysis conditions.

Table 1: Recommended Starting Conditions for Enzymatic Hydrolysis

ParameterRecommended RangeKey Considerations
Enzyme Helix pomatiaContains both β-glucuronidase and sulfatase activity. Validate each new batch for efficiency with delta-5 steroids.
pH 5.0 - 5.2Use an acetate buffer to maintain stable pH.
Temperature 37°C - 55°CHigher temperatures can increase reaction rate but may risk enzyme denaturation.
Incubation Time 2 - 24 hoursSulfated conjugates may require longer incubation times.
Section 2: Extraction

Issue: Poor recovery of this compound during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Once the free steroid is liberated, it must be extracted from the aqueous biological matrix and concentrated. Both LLE and SPE are commonly used, but each has potential pitfalls that can lead to low recovery.

Troubleshooting Steps:

  • Solvent Selection:

    • The Rationale: The choice of extraction solvent is critical and depends on the polarity of the analyte. This compound, with its three hydroxyl groups, is a relatively polar steroid.

    • Recommendations:

      • For this compound, a moderately polar solvent like diethyl ether or ethyl acetate is often a good choice.[13]

      • For a panel of steroids with varying polarities, a mixture of solvents may be necessary.

      • Avoid very non-polar solvents like hexane alone, as they may not efficiently extract the more polar pregnenetriol.

  • pH of the Aqueous Phase:

    • The Rationale: The pH of the sample can influence the partitioning of the analyte into the organic phase.

    • Recommendation: Ensure the pH of the sample is neutral to slightly basic to keep the hydroxyl groups of this compound in a non-ionized state, which favors extraction into an organic solvent.

  • Emulsion Formation:

    • The Challenge: Vigorous mixing of the aqueous and organic phases can lead to the formation of emulsions, which can trap the analyte and make phase separation difficult.

    • Recommendations:

      • Use gentle, repeated inversions of the extraction tube instead of vigorous vortexing.

      • If an emulsion forms, try adding a small amount of a saturated salt solution (salting out) or centrifuging the sample to break the emulsion.

Troubleshooting Steps:

  • Sorbent Selection:

    • The Rationale: The choice of SPE sorbent depends on the retention mechanism desired. For steroids, reversed-phase sorbents are most common.

    • Recommendations:

      • C18 and C8 are widely used for steroid extraction.[14] Given the polarity of this compound, a C8 or a less hydrophobic C18 sorbent might be a good starting point to ensure it can be eluted effectively.

      • Polymeric sorbents can offer higher capacity and stability across a wider pH range.

  • Method Optimization:

    • The Rationale: Each step of the SPE protocol (conditioning, loading, washing, and elution) must be optimized to ensure good recovery.[15][16]

    • Recommendations:

      • Conditioning: Properly wet the sorbent with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution similar in composition to the sample loading solvent. Failure to properly condition the sorbent is a common cause of poor recovery.[16]

      • Loading: Ensure the sample is loaded at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.

      • Washing: The wash step is critical for removing interferences. However, a wash solvent that is too strong can prematurely elute the analyte. For this compound on a C18 cartridge, a wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) is a good starting point.

      • Elution: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol, acetonitrile, or a mixture. For this compound, multiple small volume elutions may be more effective than a single large volume elution.

Workflow for Troubleshooting Low SPE Recovery:

spe_troubleshooting cluster_load_issues Analyte in Load Fraction cluster_wash_issues Analyte in Wash Fraction cluster_elution_issues Analyte Not Eluting start Low Recovery Detected check_load Analyze Load Fraction for Analyte start->check_load check_wash Analyze Wash Fraction for Analyte check_load->check_wash No load_cause1 Improper Conditioning check_load->load_cause1 Yes check_elution Analyte Not in Load or Wash Fractions check_wash->check_elution No wash_cause1 Wash Solvent Too Strong check_wash->wash_cause1 Yes elution_cause1 Elution Solvent Too Weak check_elution->elution_cause1 Yes load_cause2 Sample Solvent Too Strong load_cause1->load_cause2 load_cause3 Flow Rate Too High load_cause2->load_cause3 elution_cause2 Insufficient Elution Volume elution_cause1->elution_cause2 elution_cause3 Analyte Irreversibly Bound elution_cause2->elution_cause3

Caption: A systematic approach to troubleshooting low SPE recovery.

Section 3: Derivatization (for GC-MS Analysis)

Issue: Incomplete derivatization or degradation of this compound.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids must be derivatized to increase their volatility and thermal stability.[6] Incomplete or improper derivatization can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.

Troubleshooting Steps:

  • Reagent Selection:

    • The Rationale: The hydroxyl groups of this compound need to be derivatized. Silylation is the most common approach.

    • Recommendations:

      • A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT) is a robust reagent for silylating hydroxyl groups.

      • For steroids with ketone groups (not present in this compound), a two-step derivatization involving methoximation followed by silylation is often used to prevent the formation of multiple derivatives.[17]

  • Reaction Conditions:

    • The Rationale: Derivatization reactions require specific temperatures and times for completion.

    • Recommendations:

      • Temperature: Typical derivatization temperatures range from 60°C to 80°C.

      • Time: Reaction times can vary from 30 minutes to several hours. It is important to optimize these conditions for this compound to ensure complete derivatization without degradation.

  • Exclusion of Moisture:

    • The Challenge: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.

    • Recommendations:

      • Ensure that the dried extract is completely free of water before adding the derivatization reagent.

      • Use anhydrous solvents and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon).

Section 4: Matrix Effects in LC-MS/MS Analysis

Issue: Signal suppression or enhancement of this compound due to co-eluting matrix components.

Matrix effects are a significant challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[5][7]

Troubleshooting and Mitigation Strategies:

  • Improve Sample Cleanup:

    • The Rationale: The most effective way to reduce matrix effects is to remove the interfering components during sample preparation.

    • Recommendations:

      • Optimize the wash step in your SPE protocol to be more selective for removing interferences without losing the analyte.

      • Consider a multi-step cleanup, such as a combination of LLE followed by SPE.

  • Chromatographic Separation:

    • The Rationale: Improving the chromatographic separation can resolve the analyte from co-eluting matrix components.

    • Recommendations:

      • Use a longer column or a column with a different stationary phase to improve resolution.

      • Optimize the mobile phase gradient to better separate this compound from interfering compounds.

  • Use of an Internal Standard:

    • The Rationale: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting for matrix effects and analyte loss during sample preparation. The SIL-IS will behave almost identically to the analyte throughout the entire process.

    • Recommendation: If a SIL-IS for this compound is not available, a structurally similar steroid can be used as an analog internal standard, but this is less ideal.

Table 2: Summary of Troubleshooting Strategies for Low Recovery

StagePotential CauseRecommended Solution
Enzymatic Hydrolysis Incomplete cleavage of conjugatesOptimize enzyme choice (ensure sulfatase activity for delta-5 steroids), pH, temperature, and incubation time. Validate with a conjugated standard.
Liquid-Liquid Extraction Poor partitioning into the organic phaseUse a more appropriate solvent (e.g., diethyl ether, ethyl acetate). Ensure the pH of the aqueous phase is neutral or slightly basic.
Emulsion formationUse gentle mixing instead of vigorous vortexing. Consider centrifugation or salting out to break emulsions.
Solid-Phase Extraction Analyte breakthrough during loadingEnsure proper sorbent conditioning. Decrease the sample loading flow rate. Check if the sample solvent is too strong.
Analyte loss during washingUse a weaker wash solvent (lower percentage of organic modifier).
Incomplete elutionUse a stronger elution solvent or a larger volume. Consider multiple small volume elutions.
Derivatization (GC-MS) Incomplete reactionEnsure complete dryness of the extract before adding reagents. Optimize reaction temperature and time. Use a potent silylating agent like MSTFA with a catalyst.
LC-MS/MS Analysis Matrix effects (signal suppression/enhancement)Improve sample cleanup (e.g., optimize SPE wash step). Enhance chromatographic separation. Use a stable isotope-labeled internal standard.

References

  • Bongiovanni, A. M. (1965). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. Journal of Clinical Investigation, 44(8), 1326–1335. [Link]

  • Chatterton, R. T., & Lim, Y. J. (1974). Urinary Pregnanetriol and Delta 5-pregnentriol in Women With Idiopathic Hirsutism. The Journal of Obstetrics and Gynaecology of the British Commonwealth, 81(10), 829-834. [Link]

  • Ciardi, C., et al. (2020). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 10(5), 189. [Link]

  • HealthMatters.io. (n.d.). 5-pregnenetriol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile. Retrieved from [Link]

  • Shackleton, C. H. (2010). Steroid profiling by gas chromatography–mass spectrometry and high performance liquid chromatography–mass spectrometry for adrenal diseases. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 231-243. [Link]

  • Grace, P. B., et al. (2007). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. Bioanalysis, 1(1), 125-136. [Link]

  • Li, X., & Yuan, B. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. [Link]

  • Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150863, this compound. Retrieved from [Link]

  • Chen, S., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 6, 31146. [Link]

  • Ciardi, C., et al. (2020). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 10(5), 189. [Link]

  • Welch Materials. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • IBL International. (n.d.). Evaluation of a comprehensive Steroid Panel LC-MS Kit for the measurement of 17 steroids hormones and dexamethasone in a routine clinical laboratory. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Steroid deconjugation by helix pomatia – can we overcome snail speed?. Endocrine Abstracts, 65, P332. [Link]

  • Głowacka, E., & Kubalczyk, P. (2018). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules (Basel, Switzerland), 23(11), 2919. [Link]

  • Hawach Scientific. (2023, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Kennedy, D. G., et al. (1995). Comparison of the Efficiences of Enzymatic and Chemical Hydrolysis of (Nortestosterone and Diethylstilboestrol) Glucuronides in Bovine Urine. Food additives and contaminants, 12(1), 71-77. [Link]

  • Koivunen, J., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 524. [Link]

  • Le Bizec, B., et al. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. The Analyst, 125(4), 707-712. [Link]

  • Wang, C., et al. (2019). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica chimica acta; international journal of clinical chemistry, 495, 439-445. [Link]

  • Khataei, M. M., & Yamini, Y. (2016). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of pharmaceutical and biomedical analysis, 124, 262-269. [Link]

  • Grabowski, T. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. [Link]

  • Zhao, L., et al. (2014). Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Journal of agricultural and food chemistry, 62(18), 4058-4065. [Link]

  • Vesper, H. W., & Botelho, J. C. (2010). Steroids. National Institute of Standards and Technology. [Link]

  • de Souza, T. S., et al. (2023). Optimizing the Enzymatic Hydrolysis of Bioflocculated Microalgae for Bioethanol Production. Fermentation, 9(12), 1017. [Link]

  • Homer, N. Z., et al. (2024, February 6). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Protocols.io. [Link]

  • Keevil, B. G., & Adaway, J. E. (2018). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 5, 146-154. [Link]

  • Wang, H., & Abe, I. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Organic & biomolecular chemistry, 22(16), 3045-3057. [Link]

  • Le Bizec, B., et al. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology. The Analyst, 125(4), 707-712. [Link]

  • Azizi, A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. RSC advances, 11(9), 5136-5150. [Link]

  • University of Tartu. (2016, November 2). Accounting for matrix effect [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Peitzsch, M., et al. (2021). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. Journal of steroid biochemistry and molecular biology, 214, 105988. [Link]

  • Wang, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules (Basel, Switzerland), 29(1), 159. [Link]

  • Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 56(6), 1234-1243. [Link]

  • Amador-Castro, F., et al. (2023). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Foods (Basel, Switzerland), 12(14), 2727. [Link]

  • Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515-2536. [Link]

  • Lin, D. L., et al. (1990). Comparison of the hydrolysis rates of morphine-3-glucuronide and morphine-6-glucuronide with acid and beta-glucuronidase. Journal of analytical toxicology, 14(3), 156-159. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Delta-5 and Delta-4 Steroidogenic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the delta-5 (Δ5) and delta-4 (Δ4) steroidogenic pathways, two fundamental routes for the biosynthesis of all steroid hormones. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these pathways, their distinct characteristics, and the experimental methodologies used to investigate them.

Introduction: The Crossroads of Steroidogenesis

All steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens, originate from a common precursor: cholesterol. The initial, rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) within the mitochondria. From pregnenolone, the biosynthetic route diverges into two primary pathways: the Δ5 pathway and the Δ4 pathway.

The fundamental distinction between these pathways lies in the structure of the steroid intermediates. The Δ5 pathway proceeds through intermediates that possess a double bond between carbons 5 and 6 of the steroid B-ring (e.g., pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone [DHEA]). In contrast, the Δ4 pathway involves intermediates with a double bond between carbons 4 and 5 of the A-ring (e.g., progesterone, 17-hydroxyprogesterone, and androstenedione).

The commitment to either pathway is determined by the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) , which catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. The relative expression and activity of 3β-HSD and the subsequent enzymes in steroidogenic tissues dictate the predominant pathway for the synthesis of specific steroid hormones. This differential pathway utilization is not only tissue-specific but also plays a crucial role in both normal physiology and various pathological conditions.

Core Comparison of the Δ5 and Δ4 Pathways

The following table provides a high-level comparison of the key features of the Δ5 and Δ4 steroidogenic pathways.

FeatureDelta-5 (Δ5) PathwayDelta-4 (Δ4) Pathway
Defining Characteristic Intermediates have a C5-C6 double bond.Intermediates have a C4-C5 double bond.
Initial Substrate PregnenoloneProgesterone (derived from Pregnenolone via 3β-HSD)
Key Intermediates 17-hydroxypregnenolone, Dehydroepiandrosterone (DHEA)17-hydroxyprogesterone, Androstenedione
Primary Enzyme shunt Action of CYP17A1 (17α-hydroxylase/17,20-lyase) on Pregnenolone.Action of 3β-HSD on Pregnenolone, followed by CYP17A1.
Significance in Humans The predominant pathway for androgen biosynthesis due to the high efficiency of CYP17A1's 17,20-lyase activity with 17-hydroxypregnenolone.[1][2]A significant pathway for the synthesis of glucocorticoids and mineralocorticoids. Less efficient for androgen production in humans.[1][2]
Key Products Primarily leads to the production of DHEA, a precursor for androgens and estrogens.Leads to the production of progesterone, a key hormone in the menstrual cycle and pregnancy, and a precursor for corticosteroids. Also produces androstenedione.
Tissue Predominance Highly active in the adrenal zona reticularis for DHEA synthesis and in fetal steroidogenesis.Prominent in the adrenal zona glomerulosa and fasciculata for mineralocorticoid and glucocorticoid synthesis, respectively, and in the corpus luteum for progesterone production.

Visualizing the Pathways: A Biochemical Roadmap

The following diagrams, generated using Graphviz, illustrate the flow of intermediates through the Δ5 and Δ4 steroidogenic pathways.

Delta5_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone (P5) Cholesterol->Pregnenolone CYP11A1 Hydroxypregnenolone 17-hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) Hydroxypregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD Androstenedione Androstenedione (to Δ4) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD

Figure 1. The Delta-5 Steroidogenic Pathway.

Delta4_Pathway Pregnenolone Pregnenolone (P5) Progesterone Progesterone (P4) Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17-hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol (Glucocorticoid) Deoxycortisol->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1)

Figure 2. The Delta-4 Steroidogenic Pathway.

Quantitative Comparison: Enzyme Kinetics

The preference for the Δ5 pathway in human androgen synthesis is underscored by the kinetic parameters of the key enzymes involved, particularly CYP17A1.

EnzymeSubstratePathwayKm (µM)Vmax or kcatEfficiency (Vmax/Km or kcat/Km)Reference
Human 3β-HSD2 PregnenoloneΔ5 to Δ4 conversion~0.4~2.9-4.6 nmol/mg/minHigh[3]
Dehydroepiandrosterone (DHEA)Δ5 to Δ4 conversion~0.3~2.9-4.6 nmol/mg/minHigh[3]
Human CYP17A1 (17,20-lyase) 17-hydroxypregnenoloneΔ5~1.2kcat: ~0.24 min⁻¹High[4]
17-hydroxyprogesteroneΔ4~21.9-~50-fold lower than for 17-hydroxypregnenolone[1][2]

As the data indicates, the human CYP17A1 enzyme exhibits a significantly lower Km and higher catalytic efficiency for the Δ5 substrate, 17-hydroxypregnenolone, compared to the Δ4 substrate, 17-hydroxyprogesterone.[1][2] This enzymatic preference is a primary reason why the Δ5 pathway is the major route for androgen production in humans.

Experimental Protocols for Pathway Analysis

To quantitatively assess the flux and preference of the Δ5 versus Δ4 pathways, a combination of cell-based assays and advanced analytical techniques is employed. The human adrenal cortex-derived H295R cell line is a well-established in vitro model as it expresses all the key steroidogenic enzymes.[5][6][7][8]

Experimental Workflow: Steroidogenic Flux Analysis in H295R Cells

experimental_workflow cluster_culture Cell Culture and Treatment cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Seed H295R cells culture Culture to ~80% confluency start->culture treat Treat with steroid precursors (e.g., Pregnenolone) and/or stimulators (e.g., Forskolin) culture->treat collect Collect cell culture media treat->collect extract Perform liquid-liquid or solid-phase extraction of steroids collect->extract lcms Inject extracted sample into LC-MS/MS extract->lcms quantify Quantify individual steroid metabolites lcms->quantify analyze Calculate product/substrate ratios quantify->analyze compare Compare flux through Δ5 and Δ4 pathways analyze->compare

Figure 3. Workflow for Steroidogenic Flux Analysis.
Detailed Protocol: Non-Radioactive Steroid Flux Analysis using LC-MS/MS

This protocol provides a framework for quantifying the production of key Δ5 and Δ4 steroid intermediates and products in H295R cells.

1. Cell Culture and Treatment:

  • Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in multi-well plates.

  • Once cells reach approximately 80% confluency, replace the growth medium with a serum-free medium.

  • To stimulate steroidogenesis, treat the cells with a known concentration of a precursor, such as pregnenolone (e.g., 10 µM), and/or a stimulator of the cAMP pathway, such as forskolin (e.g., 10 µM).

  • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for steroid production and secretion into the medium.

2. Sample Preparation (Steroid Extraction):

  • Following incubation, collect the cell culture medium.

  • To each sample, add an internal standard mixture containing deuterated analogs of the steroids of interest. This is crucial for accurate quantification by correcting for extraction losses and matrix effects.

  • Perform steroid extraction using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[9][10][11]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

3. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Separate the steroid metabolites using a suitable C18 or other appropriate reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid).

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each steroid and its deuterated internal standard, specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection.

  • Generate a standard curve for each steroid using known concentrations to enable absolute quantification.

4. Data Analysis and Interpretation:

  • Integrate the peak areas for each steroid and its corresponding internal standard.

  • Calculate the concentration of each steroid in the samples using the standard curves.

  • To assess the relative flux through each pathway, calculate the ratios of key products to their precursors. For example:

    • Δ5 Pathway Activity: (17-hydroxypregnenolone + DHEA) / Pregnenolone

    • Δ4 Pathway Activity: (Progesterone + 17-hydroxyprogesterone + Androstenedione) / Pregnenolone

    • 3β-HSD Activity: (Progesterone + 17-hydroxyprogesterone) / (Pregnenolone + 17-hydroxypregnenolone)

    • CYP17A1, 17,20-lyase Preference: DHEA / Androstenedione

By comparing these ratios under different experimental conditions (e.g., with and without inhibitors of specific enzymes), researchers can gain valuable insights into the regulation and dysregulation of the Δ5 and Δ4 steroidogenic pathways.

Conclusion

The Δ5 and Δ4 steroidogenic pathways represent two distinct, yet interconnected, routes for the synthesis of a wide array of essential steroid hormones. While both pathways originate from pregnenolone, their physiological roles and tissue-specific activities differ significantly. In humans, the Δ5 pathway is the primary route for androgen biosynthesis, a fact substantiated by the kinetic properties of the key enzyme CYP17A1. A thorough understanding of these pathways is critical for research in endocrinology, reproductive biology, and the development of therapeutics for steroid-related disorders. The use of robust in vitro models like the H295R cell line, coupled with the precision of LC-MS/MS analysis, provides a powerful platform for dissecting the complexities of steroidogenesis and the differential regulation of the Δ5 and Δ4 pathways.

References

  • Rege, J., et al. (2020). Low basal androstenedione levels plus augmented 17alpha-hydroxyprogesterone and low dehydroepiandrosterone sulfate responses to adrenocorticotropic hormone stimulation in patients with adrenal incidentaloma. Endocrine Practice, 26(1), 53-60.
  • Auchus, R. J., & Miller, W. L. (2018). Human cytochrome CYP17A1: The structural basis for compromised lyase activity with 17-hydroxyprogesterone. Journal of Biological Chemistry, 293(23), 8876-8888.
  • Schiebinger, R. J., et al. (1986). Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development. The Journal of Clinical Endocrinology & Metabolism, 63(1), 136-140.
  • Makela, S., et al. (1983). Significance of the delta 5 and delta 4 steroidogenic pathways in the hamster preovulatory follicle. Endocrinology, 113(5), 1667-1674.
  • Yuan, X., et al. (2021). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. Metabolites, 11(9), 603.
  • UniProt Consortium. (2023). CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human). UniProtKB.
  • Dharia, S., et al. (2015). Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche. The Journal of Clinical Endocrinology & Metabolism, 100(5), 1953-1961.
  • Huber, K., et al. (2003). Plasma DHEA, androstenedione, testosterone and 17-hydroxyprogesterone profiles on a control day with normal food intake at 0800, 1400, and 2000 h and during a day of fasting with food intake at 1800 h.
  • Wang, Y., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 58(8), 1629-1640.
  • Hecker, M., et al. (2011). Extended steroid profiling in H295R cells provides deeper insight into chemical-induced disturbances of steroidogenesis: Exemplified by prochloraz and anabolic steroids. Toxicology in Vitro, 25(2), 556-567.
  • T'Sjoen, G., et al. (2003). Hydroxylase and 17,20-Lyase Activities by Three Novel Missense CYP17 Mutations Identified in Patients with 17-Hydroxylase/17,20-Lyase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 88(12), 5931-5938.
  • Thomas, J. L., et al. (2015). Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche.
  • Kroese, D. P., et al. (2023). Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. bioRxiv.
  • Ghods, D. S., et al. (2010). Correlation between androstenedione and 17-hydroxyprogesterone levels in the saliva and plasma of patients with congenital adrenal hyperplasia. Journal of Pediatric Endocrinology and Metabolism, 23(7), 667-673.
  • Palme, R. (2013). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of animals.
  • Storbeck, K. H., et al. (2024). Mitochondrial dysfunction results in enhanced adrenal androgen production in H295R cells. Research Collection.
  • Ishii, T., et al. (2022). Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation. Frontiers in Endocrinology, 13, 966034.
  • Nixon, M., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.
  • Kim, Y. M., et al. (2021). Two cases of 17α-hydroxylase/17,20-lyase deficiency caused by the CYP17A1 mutation. Annals of Pediatric Endocrinology & Metabolism, 26(1), 59-63.
  • Haggard, D., et al. (2018). High-throughput H295R steroidogenesis assay. US EPA.
  • Petrunak, E. M., et al. (2018). Human Cytochrome CYP17A1: The Structural Basis for Compromised Lyase Activity with 17-Hydroxyprogesterone. Journal of the American Chemical Society, 140(23), 7324-7331.
  • Thermo Fisher Scientific. (n.d.). Cell culture media metabolite profiling using a HRAM LC-MS approach. Thermo Fisher Scientific.
  • Labpedia.net. (2023). Adrenal Androgens, Androstenedione (AD), DHEA-S, DHEA. Labpedia.net.
  • Karmaus, A. L., et al. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Health Perspectives, 125(5), 057001.
  • Medscape. (2023). 3-Beta-Hydroxysteroid Dehydrogenase Deficiency Workup. Medscape Reference.

Sources

Navigating the Complexities of Hyperandrogenism: A Comparative Guide to the Diagnostic Utility of Delta 5-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and drug development professionals grappling with the diagnostic intricacies of hyperandrogenism, the quest for specific and reliable biomarkers is paramount. While classic markers like 17-hydroxyprogesterone (17-OHP) have long been the cornerstone of congenital adrenal hyperplasia (CAH) screening, their limitations in differentiating specific enzyme deficiencies necessitate a more nuanced approach. This guide provides an in-depth comparison of Delta 5-Pregnenetriol against established and emerging biomarkers, offering evidence-based insights into its role in the differential diagnosis of hyperandrogenism, particularly in the context of various forms of CAH.

The Diagnostic Challenge: Unraveling the Etiologies of Hyperandrogenism

Hyperandrogenism, characterized by an excess of androgens, presents a broad spectrum of clinical manifestations, from hirsutism and acne to more severe signs of virilization. The underlying causes are diverse, ranging from polycystic ovary syndrome (PCOS) to various forms of CAH, a group of autosomal recessive disorders affecting adrenal steroidogenesis. The most common form of CAH is 21-hydroxylase deficiency (21-OHD), accounting for over 90% of cases.[1] However, other rarer forms, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency and P450 oxidoreductase deficiency (PORD), can present with overlapping clinical and biochemical features, making accurate diagnosis a significant challenge.

The traditional diagnostic pathway heavily relies on the measurement of 17-OHP. While elevated levels are a hallmark of 21-OHD, reliance on this single marker can be misleading. Mild elevations can be seen in non-classic CAH (NC-CAH), and differentiating heterozygous carriers from individuals with NC-CAH can be difficult.[2] Furthermore, other forms of CAH may not present with significantly elevated 17-OHP, leading to potential misdiagnosis. This underscores the critical need for additional biomarkers that can provide a more comprehensive and accurate picture of the underlying steroidogenic defect.

This compound: A Key Player in the Delta-5 Pathway

This compound (5-pregnene-3β,17α,20α-triol) is a steroid metabolite derived from 17α-hydroxypregnenolone, a key intermediate in the delta-5 steroidogenic pathway.[1] Its clinical significance lies in its ability to illuminate specific enzymatic blocks within the adrenal steroid synthesis cascade.

Biochemical Rationale for Diagnostic Utility

In 21-hydroxylase deficiency, the block in the classic cortisol and aldosterone synthesis pathway leads to an accumulation of upstream precursors, including 17-hydroxyprogesterone. This accumulation shunts steroidogenesis towards alternative routes, including the delta-5 pathway, resulting in increased production of 17α-hydroxypregnenolone and, consequently, its metabolite, this compound.[1]

Conversely, in 3β-HSD deficiency, the conversion of delta-5 steroids to delta-4 steroids is impaired. This leads to a characteristic accumulation of delta-5 steroids, including 17α-hydroxypregnenolone and dehydroepiandrosterone (DHEA), and a marked increase in urinary this compound.

This differential accumulation of delta-5 and delta-4 pathway metabolites forms the basis of using the ratio of this compound to pregnanetriol (a metabolite of 17-hydroxyprogesterone) as a powerful diagnostic tool.

The Power of Ratios: this compound vs. Pregnanetriol

A seminal study demonstrated that the urinary ratio of this compound to pregnanetriol is a highly effective discriminator between 21-hydroxylase deficiency and 3β-hydroxysteroid dehydrogenase deficiency.[3][4][5]

  • In 21-hydroxylase deficiency: The primary accumulation is of 17-hydroxyprogesterone, leading to a significant increase in its metabolite, pregnanetriol. While this compound may also be elevated, the ratio of This compound to pregnanetriol is consistently below 1.0 .[3][4][5]

  • In 3β-hydroxysteroid dehydrogenase deficiency: The enzymatic block leads to a predominant accumulation of delta-5 precursors, resulting in a marked elevation of this compound. In this condition, the ratio of This compound to pregnanetriol is consistently above 1.0 .[3][4][5]

This simple yet powerful ratio provides a clear biochemical distinction between these two forms of CAH, offering a significant advantage over the interpretation of individual steroid levels alone.

P450 Oxidoreductase Deficiency (PORD): A Complex Diagnostic Puzzle

PORD is a rare and complex form of CAH that affects the function of multiple steroidogenic enzymes, including CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). This results in a unique and often confusing steroid profile. Urinary steroid profiling in PORD patients has shown elevations in pregnanetriol, indicating a partial 21-hydroxylase deficiency.[6] The complex nature of PORD underscores the importance of a comprehensive steroid panel, including this compound, to aid in its differential diagnosis.

Comparative Analysis of Diagnostic Markers

The following table summarizes the expected urinary steroid profiles in healthy individuals and in various forms of hyperandrogenism, highlighting the diagnostic utility of this compound.

Condition17-Hydroxyprogesterone (Serum)Pregnanetriol (Urine)This compound (Urine)This compound / Pregnanetriol RatioOther Key Markers
Healthy Control NormalNormalNormal~1Normal androgen levels
21-Hydroxylase Deficiency (Classic & Non-Classic) Markedly ElevatedMarkedly ElevatedElevated< 1.0 [3][4][5]Elevated androstenedione
3β-Hydroxysteroid Dehydrogenase Deficiency Normal to mildly elevatedNormal to mildly elevatedMarkedly Elevated> 1.0 [3][4][5]Elevated DHEA and 17α-hydroxypregnenolone
P450 Oxidoreductase Deficiency Variable (often elevated)Elevated[6]VariableVariableEvidence of combined enzyme deficiencies

Experimental Protocols for Steroid Profiling

Accurate and reliable measurement of this compound and other steroids is crucial for differential diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Rationale for Analytical Choices
  • GC-MS: This technique offers high chromatographic resolution and detailed structural information. However, it requires a derivatization step to make the steroid molecules volatile and thermally stable for gas-phase analysis.[1][7][8][9][10] This process, typically involving oximation of keto groups and silylation of hydroxyl groups, adds to the sample preparation time but is essential for achieving good chromatographic peak shape and sensitivity.

  • LC-MS/MS: This method has gained popularity due to its high sensitivity, specificity, and throughput, often without the need for derivatization. The choice of ionization source is critical. Electrospray ionization (ESI) is generally preferred for polar, thermally labile compounds, while atmospheric pressure chemical ionization (APCI) is more suitable for less polar, more volatile analytes.[11][12][13][14][15] For a comprehensive steroid panel, ESI is often the method of choice.

Step-by-Step Methodology for Urinary Steroid Profiling by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized and validated in individual laboratories.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add an internal standard mixture containing deuterated analogues of the target steroids.

    • Add β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the conjugated steroids. Incubate at 55°C for 2 hours. The enzymatic hydrolysis is crucial to measure the total (free + conjugated) steroid excretion, providing a more comprehensive assessment of steroid production.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the steroids.

      • Condition the cartridge with methanol followed by water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with water to remove interfering substances.

      • Elute the steroids with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid or ammonium formate (for improved ionization) and methanol or acetonitrile. The gradient is optimized to separate the various steroid isomers.

    • Tandem Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each steroid, specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.

Visualizing the Steroidogenic Pathways and Diagnostic Logic

To better understand the biochemical basis of these diagnostic markers, the following diagrams illustrate the key steroidogenic pathways and a proposed diagnostic workflow.

Caption: Simplified steroidogenesis pathways highlighting the classic (Delta-4), Delta-5, and backdoor pathways.

DiagnosticWorkflow Start Clinical Suspicion of Hyperandrogenism InitialTests Measure Serum 17-OHP and Total Testosterone Start->InitialTests Elevated17OHP 17-OHP Elevated InitialTests->Elevated17OHP Normal17OHP 17-OHP Normal/Borderline InitialTests->Normal17OHP UrineSteroidProfile Comprehensive Urinary Steroid Profile (including Pregnanetriol and this compound) Elevated17OHP->UrineSteroidProfile Normal17OHP->UrineSteroidProfile FurtherInvestigation Consider Other Causes (e.g., PCOS, PORD, Tumors) Normal17OHP->FurtherInvestigation If clinical suspicion remains high Ratio Calculate this compound / Pregnanetriol Ratio UrineSteroidProfile->Ratio RatioLow Ratio < 1.0 Ratio->RatioLow RatioHigh Ratio > 1.0 Ratio->RatioHigh Diagnosis21OHD Diagnosis: Likely 21-Hydroxylase Deficiency RatioLow->Diagnosis21OHD Diagnosis3BHSD Diagnosis: Likely 3β-HSD Deficiency RatioHigh->Diagnosis3BHSD

Sources

Navigating Steroidogenesis: A Comparative Guide to the Clinical Utility of Delta 5-Pregnenetriol Measurement

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of endocrinology, the precise measurement of steroid hormones and their metabolites is paramount for the accurate diagnosis and management of various disorders. Among these, delta 5-Pregnenetriol (Δ5-P5-triol) has emerged as a crucial biomarker, particularly in the differential diagnosis of Congenital Adrenal Hyperplasia (CAH). This guide provides an in-depth comparison of the analytical methodologies for Δ5-P5-triol measurement, offering researchers, scientists, and drug development professionals a comprehensive understanding of its clinical utility, supported by experimental data and field-proven insights.

The Biochemical Significance of this compound

This compound is a steroid metabolite derived from 17-hydroxypregnenolone. Its position in the steroidogenic pathway makes it a sensitive indicator of specific enzymatic deficiencies. The measurement of Δ5-P5-triol is particularly valuable in distinguishing between two common forms of CAH: 21-hydroxylase deficiency and 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. In 3β-HSD deficiency, the conversion of Δ5 steroids to Δ4 steroids is impaired, leading to an accumulation of Δ5-P5-triol. Conversely, in 21-hydroxylase deficiency, the accumulation of 17-hydroxyprogesterone leads to its metabolism to pregnanetriol, with a less pronounced elevation of Δ5-P5-triol. Therefore, the ratio of Δ5-P5-triol to pregnanetriol is a powerful diagnostic tool.[1]

cluster_key Key Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH_Pregneneload 17-OH_Pregneneload Pregnenolone->17-OH_Pregneneload 17α-hydroxylase 17-OH_Pregnenolone 17-OH Pregnenolone DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 17-OH_Progesterone 17-OH Progesterone Progesterone->17-OH_Progesterone 17α-hydroxylase 17-OH_Progesterone->Androstenedione 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH_Progesterone->11-Deoxycortisol 21-hydroxylase Pregnanetriol Pregnanetriol 17-OH_Progesterone->Pregnanetriol Metabolism Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Delta5_Pregnenetriol This compound 17-OH_Pregneneload->DHEA 17,20-lyase 17-OH_Pregneneload->17-OH_Progesterone 3β-HSD 17-OH_Pregneneload->Delta5_Pregnenetriol Metabolism key_analyte Analyte of Interest key_precursor Key Precursor

Caption: Simplified steroidogenesis pathway highlighting this compound.

Clinical Applications of this compound Measurement

The primary clinical application of Δ5-P5-triol measurement lies in the investigation of disorders of steroidogenesis.

  • Congenital Adrenal Hyperplasia (CAH): The ratio of urinary Δ5-P5-triol to pregnanetriol is a key differentiator between 21-hydroxylase deficiency and 3β-HSD deficiency. A ratio significantly above 1.0 is indicative of 3β-HSD deficiency, while a ratio considerably below 1.0 is characteristic of 21-hydroxylase deficiency.[1]

  • Polycystic Ovary Syndrome (PCOS) and Idiopathic Hirsutism: Elevated levels of Δ5-P5-triol have been observed in some women with idiopathic hirsutism and PCOS, suggesting a potential role for this biomarker in understanding the pathophysiology of these conditions.

Comparative Analysis of Measurement Methodologies

The choice of analytical method for Δ5-P5-triol measurement is critical for obtaining accurate and reliable results. The three main techniques employed are immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Specificity Lower, prone to cross-reactivity with structurally similar steroids.[2][3]High, good separation of isomers.Very high, excellent specificity and sensitivity.[4]
Sensitivity Variable, may not be sufficient for low concentrations.High.Very high, capable of detecting very low concentrations.[4]
Sample Throughput High, suitable for large batches.Lower, requires derivatization, longer run times.High, with modern UHPLC systems.[5]
Multiplexing Single analyte per assay.Capable of profiling multiple steroids simultaneously.Excellent for multiplexed steroid panels.
Cost Relatively low cost per sample.Higher instrument and operational costs.Higher instrument and operational costs.
Expertise Required Relatively simple to perform.Requires skilled operators and expertise in data analysis.Requires skilled operators and expertise in data analysis.

Expert Insight: While immunoassays offer a cost-effective and high-throughput solution, their inherent lack of specificity due to cross-reactivity with other steroid metabolites can lead to inaccurate results, particularly in complex cases like CAH where multiple steroid precursors are elevated.[2][3] For definitive diagnostic purposes and for monitoring therapeutic efficacy, mass spectrometry-based methods are the gold standard. LC-MS/MS, in particular, has become the preferred method in clinical and research settings due to its superior sensitivity, specificity, and the ability to simultaneously measure a panel of steroids from a small sample volume.

Gold Standard Methodology: LC-MS/MS for this compound Measurement

The following protocol provides a detailed, step-by-step methodology for the quantification of a panel of urinary steroids, including Δ5-P5-triol, using LC-MS/MS. This method is based on established and validated protocols in the field.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Urine 1. Urine Sample Collection (24-hour or spot) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Hydrolysis->SPE Elution 4. Elution of Steroids SPE->Elution Evaporation 5. Evaporation and Reconstitution Elution->Evaporation Injection 6. Injection into LC-MS/MS Evaporation->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization 8. Ionization (e.g., ESI or APCI) Separation->Ionization Detection 9. Mass Spectrometric Detection (MRM mode) Ionization->Detection Quantification 10. Quantification (using internal standards) Detection->Quantification Interpretation 11. Interpretation of Results (comparison to reference ranges) Quantification->Interpretation

Caption: Experimental workflow for urinary steroid profiling by LC-MS/MS.

Experimental Protocol: Urinary Steroid Profiling by LC-MS/MS

1. Sample Preparation:

  • Hydrolysis: To a 1 mL aliquot of urine, add an internal standard mixture containing deuterated analogs of the steroids of interest. Add β-glucuronidase/sulfatase enzyme solution and incubate to deconjugate the steroid metabolites.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the hydrolyzed urine sample. Wash the cartridge to remove interfering substances.

  • Elution: Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each steroid and its internal standard in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Quantification: Generate a calibration curve using known concentrations of steroid standards. Quantify the concentration of Δ5-P5-triol and other steroids in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

  • Interpretation: Compare the patient's steroid profile to established age- and sex-matched reference intervals. Calculate the ratio of Δ5-P5-triol to pregnanetriol for the differential diagnosis of CAH.

Reference Intervals

Establishing accurate reference intervals is crucial for the correct interpretation of results. The following table provides a summary of expected urinary excretion rates for pregnanetriol and Δ5-P5-triol in a healthy adult population, as determined by GC-MS. It is important to note that reference ranges can vary between laboratories and methodologies.

Steroid MetaboliteAge GroupSexReference Range (µ g/24h )
PregnanetriolAdultsMale< 2.5
AdultsFemale< 1.5
This compoundAdultsMale & Female< 0.5

Note: These are approximate ranges and should be used for informational purposes only. Each laboratory should establish its own reference intervals.

Conclusion: The Indispensable Role of Precise Measurement

The measurement of this compound is a cornerstone in the diagnostic workup of Congenital Adrenal Hyperplasia and holds promise in elucidating the hormonal imbalances in other endocrine disorders. While immunoassays may serve as initial screening tools, the superior specificity and sensitivity of mass spectrometry-based methods, particularly LC-MS/MS, are essential for definitive diagnosis and effective patient management. The adoption of validated, high-quality analytical methods is not merely a technical choice but a fundamental component of providing accurate clinical insights and advancing our understanding of steroid-related pathologies. As technology continues to evolve, the ability to perform comprehensive steroid profiling will further refine our diagnostic capabilities and pave the way for more personalized therapeutic strategies in endocrinology.

References

  • Analytical Performance of LC-MS/MS Method for Simultaneous Determination of Five Steroids in Serum. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bongiovanni, A. M. (1962). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 22(5), 440-445. [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. (2014). BMC Clinical Pathology. [Link]

  • Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. (2020). Journal of Mass Spectrometry. [Link]

  • Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone. (2024). Steroids. [Link]

  • Speiser, P. W., et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Turpeinen, U., Hämäläinen, E., & Stenman, U. H. (2008). Determination of cortisol in human saliva by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 113–119.
  • Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. (2019). PLoS ONE. [Link]

  • Congenital Adrenal Hyperplasia: Consensus Guidelines and Beyond. (2010). Hormone Research in Paediatrics. [Link]

  • Urinary GC-MS steroid metabotyping in treated children with congenital adrenal hyperplasia. (2020). Metabolism. [Link]

  • Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. (2024). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum. (2015). Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. (2017). Clinical Chemistry and Laboratory Medicine. [Link]

  • Clinical Update on Congenital Adrenal Hyperplasia: Recommendations from a Multidisciplinary Adrenal Program. (2023). Journal of Clinical Medicine. [Link]

  • Diagnostic potential of GC--MS urinary steroid profiling in the diagnosis of CAH due to 21-OH deficiency in neonates and infants. (2008). Endocrine Abstracts. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Delta 5-Pregnenetriol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling delta 5-Pregnenetriol. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is paramount. This document is structured to provide a robust framework for risk assessment and the implementation of appropriate personal protective equipment (PPE) protocols, ensuring the safety of all laboratory personnel.

The Precautionary Principle: Assessing Risk for an Uncharacterized Compound

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[2][3] This plan should include specific standard operating procedures (SOPs) for handling hazardous chemicals, including the selection and use of appropriate PPE.

Engineering Controls: The First Line of Defense

Before considering PPE, engineering controls should be implemented to minimize the risk of exposure. These are measures that are designed to isolate the hazard from the worker.

  • Chemical Fume Hood: All work that has the potential to generate aerosols or dust from this compound, such as weighing, preparing solutions, or transferring the solid, should be conducted in a certified chemical fume hood.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

PPE is a critical last line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant potential route of exposure.

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling most chemicals, including steroid powders and solutions.[5] Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Double Gloving: For procedures with a higher risk of splashing or when handling concentrated solutions, double gloving is recommended.[6] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if contaminated and every 30 minutes during prolonged handling of hazardous drugs.[6]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all laboratory work.[4][7]

  • Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions or working with larger volumes, chemical splash goggles that form a seal around the eyes are required.[6][7]

  • Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face from splashes.[6][7]

Protective Clothing: Guarding Against Contamination
  • Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory to protect the skin and personal clothing.[5] The lab coat should be buttoned completely.

  • Disposable Gowns: For procedures involving larger quantities of this compound or with a high likelihood of contamination, disposable gowns made of a low-permeability fabric are recommended.[6][8] These should be changed immediately if a spill occurs.[6]

Respiratory Protection: Preventing Inhalation

Respiratory protection may be necessary when engineering controls are not sufficient to control exposure to airborne particles.

  • Risk Assessment: The need for respiratory protection should be determined by a risk assessment. Weighing out powders is a primary activity where aerosol generation is a concern.

  • N95 Respirator: For weighing small quantities of powder in a fume hood, an N95 respirator can provide an additional layer of protection against particulate inhalation.[6]

  • Elastomeric Half-Mask or Full-Face Respirator: For larger quantities or if there is a higher risk of aerosolization, a reusable elastomeric half-mask or full-face respirator with particulate filters (P100) may be necessary.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

Standard Operating Procedures (SOPs)

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the respirator and perform a user seal check.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Then, don the outer pair of gloves.

Doffing PPE

The goal of the doffing procedure is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unbutton the lab coat or untie the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid touching the outside of the garment. Dispose of it in the designated waste receptacle.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Waste Disposal

All disposable PPE and any materials that have come into contact with this compound should be considered chemical waste and disposed of in accordance with your institution's hazardous waste management guidelines.

Summary of PPE Recommendations

Activity Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Transporting a sealed container Single pair of nitrile glovesSafety glassesLab coatNot required
Preparing a dilute solution in a fume hood Double pair of nitrile glovesChemical splash gogglesLab coatNot required
Weighing powder in a fume hood Double pair of nitrile glovesChemical splash goggles and face shieldDisposable gown over lab coatN95 respirator (minimum)
Large-scale synthesis Double pair of nitrile glovesChemical splash goggles and face shieldDisposable gown over lab coatElastomeric respirator with P100 filters

Conclusion

The safe handling of this compound requires a proactive and conservative approach to safety. By implementing engineering controls, following a rigorous PPE protocol, and adhering to established SOPs, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and your safety officer for specific guidance.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pregnanetriol. In PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Rupa Health. (n.d.). 5-Pregnanetriol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubMed. (1976). Urinary Pregnanetriol and Delta 5-pregnentriol in Women With Idiopathic Hirsutism. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • PubMed. (1970). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. Retrieved from [Link]

  • Spark-Formation. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregnanetriol. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • National Center for Biotechnology Information. (1970). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. In PubMed Central. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Rupa Health. (n.d.). Pregnanetriol. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubMed. (1961). Urinary excretion of this compound and other 3beta-hydroxy-delta 5 steroids by subjects with and without endocrine disease. Retrieved from [Link]

  • precisionFDA. (n.d.). GSRS. Retrieved from [Link]

  • PubMed. (1980). Urinary excretion this compound (5-pregnene-3 beta, 17 alpha, 20-triol) in healthy children. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta 5-Pregnenetriol
Reactant of Route 2
delta 5-Pregnenetriol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。